3-Hydroxypravastatin, (S)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMMNUWSMFMJO-FBIVGABFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136657-41-5 | |
| Record name | 3-Hydroxypravastatin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136657415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYPRAVASTATIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906EM34IX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Characterization of (S)-3-Hydroxypravastatin
[1][2]
Introduction: The Structural Imperative
(S)-3-Hydroxypravastatin (often designated as 3''-hydroxy pravastatin or Pravastatin USP Related Compound A ) represents the primary pharmacologically active metabolite of the HMG-CoA reductase inhibitor, pravastatin.[1] Unlike many statin metabolites that are inactive degradation products, this compound retains inhibitory activity against HMG-CoA reductase, albeit at reduced potency (2.5–10% of the parent drug).[1]
Its significance in drug development lies in its unique pharmacokinetic profile.[1] While pravastatin has a short half-life (~1.8 hours), (S)-3-hydroxypravastatin exhibits a terminal half-life of up to 77 hours, potentially contributing to the duration of lipid-lowering effects and the safety profile regarding myotoxicity.[1]
This guide details the physicochemical properties, structural validation, and analytical protocols required for the rigorous study of this metabolite.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
The structural modification occurs on the 2-methylbutanoyl side chain attached to the C8 position of the hexahydronaphthalene ring system.[1] The introduction of a hydroxyl group at the 3-position of this side chain (C3'') creates a new chiral center.[1]
Nomenclature and Identifiers[3][5]
| Parameter | Details |
| Common Name | (S)-3-Hydroxypravastatin |
| Synonyms | 3''-(S)-Hydroxypravastatin; 3 |
| CAS Number | 136657-41-5 (Free Acid); 81093-43-8 (Sodium Salt) |
| IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
| Molecular Formula | C |
| Molecular Weight | 440.53 g/mol |
Stereochemical Configuration
The parent pravastatin side chain is (S)-2-methylbutanoate.[1] The metabolite introduces a hydroxyl at C3 of this chain.[1] The specific stereochemistry of the major human metabolite is (S) at the 3'' position, resulting in a side chain configuration of (2S, 3S)-3-hydroxy-2-methylbutanoate.[1]
Critical Quality Attribute (CQA): The lactonization of the heptanoic acid tail is a common degradation pathway.[1] Analytical methods must distinguish between the open-acid form (active) and the lactone form (inactive impurity).[1]
Physicochemical Properties Profile
The introduction of the additional hydroxyl group significantly alters the polarity and solubility profile compared to the parent compound.
| Property | Value / Characteristic | Mechanistic Insight |
| LogP (Octanol/Water) | ~0.9 (Experimental/Computed) | Significantly more hydrophilic than Pravastatin (LogP ~1.65).[1] This reduces passive diffusion across non-hepatic membranes, potentially limiting extra-hepatic toxicity.[1] |
| pKa (Acidic) | 4.2 – 4.7 (Carboxylic Acid) | The distal carboxylic acid remains the primary ionization center.[1] At physiological pH (7.4), it exists predominantly as the anionic carboxylate.[1] |
| Solubility | High in Water (>10 mg/mL as Na salt) | The 3''-OH group increases aqueous solubility, facilitating renal excretion without extensive Phase II conjugation.[1] |
| UV Absorbance | The hexahydronaphthalene diene chromophore is preserved.[1] UV detection is feasible but LC-MS is preferred for biological matrices due to sensitivity.[1] | |
| Stability | Sensitive to Acidic pH | Acidic conditions catalyze intramolecular esterification to form the 3''-hydroxy pravastatin lactone .[1] Samples must be buffered at pH 7.0–8.0 during processing.[1] |
Biological Context & Pharmacokinetics[1][5][8][9][10]
The extended half-life of (S)-3-hydroxypravastatin challenges the traditional "short-acting" classification of pravastatin.[1]
Metabolic Pathway Visualization
The following diagram illustrates the relationship between the parent drug and its primary metabolite.
Figure 1: Metabolic generation of (S)-3-Hydroxypravastatin and its potential degradation to the lactone form.[1][2]
Analytical Methodologies
Protocol: LC-MS/MS Quantification in Plasma
Objective: Quantify (S)-3-hydroxypravastatin in human plasma with a Lower Limit of Quantitation (LLOQ) of ~0.1 ng/mL.[1]
Reagents & Standards:
-
Analyte: (S)-3-Hydroxypravastatin Sodium (USP Reference Standard).[1]
-
Internal Standard (IS): Pravastatin-d3 or [
C ]-Pravastatin.[1] -
Matrix: Human Plasma (K
EDTA).[1]
Step-by-Step Workflow:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of plasma into a polypropylene tube.
-
Add 20 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:Water).
-
Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) to protonate the acid slightly without inducing lactonization.[1]
-
Add 1.0 mL of extraction solvent (Methyl tert-butyl ether / Ethyl Acetate 50:50 v/v).[1]
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to a clean tube and evaporate to dryness under N
at 40°C. -
Reconstitute in 100 µL of Mobile Phase (A:B 80:20).
-
-
LC Conditions:
-
MS/MS Detection (ESI Negative Mode):
Analytical Logic:
-
Why Negative Mode? Carboxylic acids ionize readily in negative ESI.[1] Positive mode often results in sodium adducts ([M+Na]
) which are stable and hard to fragment, leading to poor sensitivity in MS/MS.[1] -
Why Buffer at pH 4.5? Extreme acidification (pH < 2) causes lactonization.[1] pH 4.5 suppresses ionization enough for organic extraction while maintaining stability.[1]
Visualization of Analytical Workflow
Figure 2: Optimized LC-MS/MS workflow for trace analysis of (S)-3-Hydroxypravastatin.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11305255, 3-Hydroxypravastatin, (S)-. Retrieved from [Link][1][2]
-
Zhang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548-554.[1][3] Retrieved from [Link]
-
Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412.[1] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Pravastatin Sodium Impurity E.[1] Retrieved from [Link][1]
An In-depth Technical Guide to the In Vivo Pharmacokinetics of 3-Hydroxypravastatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of 3-hydroxypravastatin, the primary active metabolite of the HMG-CoA reductase inhibitor, pravastatin. Unlike many other statins, pravastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, a characteristic that significantly influences its pharmacokinetic profile and reduces the potential for drug-drug interactions.[1][2] This document delves into the metabolic formation of 3-hydroxypravastatin, its distinct pharmacokinetic properties compared to the parent drug, and the state-of-the-art analytical methodologies required for its precise quantification in biological matrices. We will explore the causality behind experimental choices in bioanalysis and present validated protocols to ensure scientific rigor. This guide is intended to serve as a critical resource for professionals engaged in preclinical and clinical research involving pravastatin.
Introduction: Pravastatin and the Significance of its Major Metabolite
Pravastatin is a widely prescribed statin used to manage hypercholesterolemia.[3] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] A key feature that distinguishes pravastatin from other statins, such as atorvastatin and simvastatin, is its hydrophilicity and its unique metabolic pathway.[5][6] It is administered in its active hydroxy-acid form and does not rely heavily on the CYP450 enzyme system for biotransformation.[2][6]
Following administration, pravastatin is metabolized into several compounds, with 3α-hydroxy pravastatin emerging as the major metabolite identified in human plasma, urine, and feces.[7][8] While this metabolite possesses HMG-CoA reductase inhibitory activity, its potency is significantly lower than the parent compound, estimated to be 1/10 to 1/40 that of pravastatin.[9] However, its pharmacokinetic profile, including a potentially extended half-life, makes its study essential for a complete understanding of pravastatin's overall therapeutic and safety profile in vivo.[4]
The Metabolic Pathway of Pravastatin
The biotransformation of pravastatin is not primarily mediated by the cytochrome P450 system, which is a common pathway for many other statins.[2][9] This is a critical point, as it explains pravastatin's lower propensity for clinically significant drug interactions.[6] The main metabolic routes for pravastatin are:
-
Isomerization: Conversion to isomers such as 6-epi pravastatin and the 3α-hydroxy isomer (3-hydroxypravastatin).[9]
-
Enzymatic Ring Hydroxylation: Formation of other hydroxylated metabolites.[9]
-
Degradation: Some metabolites are produced by chemical degradation in the stomach rather than enzymatic action in the liver.[5]
The formation of 3-hydroxypravastatin is a key step in this pathway. While direct enzymatic mediators are not as extensively characterized as CYP pathways for other drugs, studies suggest that enzymes like 3α-hydroxysteroid dehydrogenase may play a role.[10]
Caption: Metabolic pathway of Pravastatin in vivo.
Pharmacokinetic Profile of 3-Hydroxypravastatin
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 3-hydroxypravastatin is crucial for evaluating its contribution to the overall pharmacological effect of the parent drug.
-
Formation and Absorption: 3-hydroxypravastatin is formed following the absorption and first-pass metabolism of pravastatin.[9] Pravastatin itself has a relatively low oral bioavailability of 17-34%.[4] Studies have shown that after an oral dose of pravastatin, 3-hydroxypravastatin accounts for a significant portion of the circulating drug-related material, with one report indicating it represents 23.7% of the oral dose in plasma.[8]
-
Distribution: As a metabolite of the hydrophilic pravastatin, it is expected to have limited tissue penetration compared to more lipophilic statins.
-
Metabolism and Activity: 3-hydroxypravastatin is considered an active metabolite, though its inhibitory effect on HMG-CoA reductase is substantially less than pravastatin.[9]
-
Excretion: The metabolite, along with the parent drug, is cleared through both hepatic and renal pathways.[5] Approximately 10% of an oral pravastatin dose is found in the urine as 3-hydroxypravastatin.[8]
Comparative Pharmacokinetic Parameters
The following table summarizes key quantitative data, highlighting the differences between the parent drug and its major metabolite.
| Parameter | Pravastatin | 3-Hydroxypravastatin | Rationale & Significance |
| HMG-CoA Reductase Inhibition | Primary Activity | 1/10 to 1/40 of Pravastatin[9] | The pharmacological effect is dominated by the parent drug. |
| Plasma Half-life (t½) | ~1.8 hours[4] | Up to 77 hours[4] | The metabolite's significantly longer half-life suggests it may contribute to a prolonged, albeit low-level, systemic exposure. |
| Relative Plasma Exposure | Varies | 23.7% of oral dose found in plasma[8] | Indicates substantial formation of the metabolite post-administration. |
| Relative Urinary Excretion | Varies | 10% of oral dose found in urine[8] | Confirms renal clearance as a relevant excretion pathway for the metabolite. |
In Vivo Quantification: A Validated LC-MS/MS Protocol
Accurate quantification of 3-hydroxypravastatin in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and robustness.[8][11]
The causality behind the experimental choices in a typical LC-MS/MS protocol is critical for ensuring data integrity. The method must be able to distinguish the metabolite from the parent drug and other endogenous matrix components, and it must be sensitive enough to detect low ng/mL concentrations.
Step-by-Step Bioanalytical Workflow
The following protocol is based on a validated method for the simultaneous determination of pravastatin and 3-hydroxypravastatin in human plasma and urine.[8]
Caption: Experimental workflow for LC-MS/MS quantification.
Protocol Details:
A. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE is chosen to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer, thereby improving assay sensitivity and accuracy.
-
Pipette 500 µL of a plasma sample (or calibration standard/quality control) into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution. The IS should be a stable, isotopically labeled analog or a structurally similar compound to correct for variability during sample processing and analysis.
-
Vortex for 1 minute.
-
Add 10 µL of 10% (v/v) formic acid. Causality: Acidification ensures that both pravastatin and 3-hydroxypravastatin, which are carboxylic acids, are in their neutral, less polar form, maximizing their partitioning into the organic extraction solvent.
-
Add 1.0 mL of ethyl acetate, shake vigorously for 3 minutes, and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube. Repeat the extraction once more to maximize recovery.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.
B. Urine Sample Preparation (Dilution)
-
Rationale: Urine is a less complex matrix than plasma. A simple dilution is often sufficient to bring the analyte concentrations within the linear range of the calibration curve and reduce potential matrix effects.
-
Pipette 40 µL of a urine sample into a clean tube.
-
Add 5 µL of the IS working solution.
-
Dilute with 100 µL of a buffer/acetonitrile solution (e.g., 10 mM ammonium acetate with 0.05% acetic acid:acetonitrile, 68:32, v/v).
-
Vortex and inject into the LC-MS/MS system.
Method Validation and Performance
A self-validating system requires rigorous testing. The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
| Validation Parameter | Plasma | Urine | Acceptance Criteria |
| Lower Limit of Quantitation (LLOQ) | ~0.105 ng/mL[8] | ~2.00 ng/mL[8] | Signal-to-noise > 10; acceptable accuracy & precision. |
| Extraction Recovery | 93.8% - 99.5%[8] | N/A (Dilution) | Consistent, precise, and reproducible. |
| Intra-day Precision (%RSD) | < 10%[8] | < 6%[8] | Typically < 15% (20% at LLOQ). |
| Inter-day Precision (%RSD) | < 7%[8] | < 2%[8] | Typically < 15% (20% at LLOQ). |
| Accuracy (% of Nominal) | 97.2% - 106%[8] | 98.2% - 105%[8] | Typically within 85-115% (80-120% at LLOQ). |
Mass Spectrometric Conditions Note: For pravastatin and 3-hydroxypravastatin, electrospray ionization (ESI) in negative ion mode is often preferred. The deprotonated molecule [M-H]⁻ provides a stable and reproducible precursor ion for Multiple Reaction Monitoring (MRM) quantification.[8]
Conclusion
The in vivo pharmacokinetic profile of 3-hydroxypravastatin is an integral component of the overall disposition of pravastatin. Its formation represents a major metabolic pathway for the parent drug. While possessing significantly less pharmacological activity, its extended half-life compared to pravastatin warrants consideration in long-term therapy.[4][9] The minimal involvement of the CYP450 enzyme system in the metabolism of pravastatin to 3-hydroxypravastatin underscores the drug's favorable safety profile regarding drug-drug interactions.[2][6] For researchers in the field, the application of robust and validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is paramount for the accurate characterization of its pharmacokinetic behavior in both preclinical and clinical settings.
References
- Dr.Oracle. (2025, April 9). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?
- Dr.Oracle. (2025, May 1). Is pravastatin (a statin) the least metabolized through the liver?
- MedchemExpress.com. 3α-Hydroxy pravastatin sodium | Drug Metabolite.
- ResearchGate. (2025, August 9). Clinical Pharmacokinetics of Pravastatin: Mechanisms of Pharmacokinetic Events | Request PDF.
- Muramatsu, S., Komokata, Y., Tanaka, Y., & Takahagi, H. (1997). Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase. Biological & Pharmaceutical Bulletin, 20(11), 1199–1203.
- Wikipedia. Pravastatin.
- Medsafe. (2014, March 6). Statins and CYP Interactions.
- PubMed. (n.d.). Long-term experience with pravastatin in clinical research trials.
- Zhang, X., Vernikovskaya, D. I., Wang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548–554.
- ResearchGate. (2025, August 8). Effects of pravastatin on the pharmacokinetic parameters of nimodipine after oral and intravenous administration in rats: Possible role of CYP3A4 inhibition by pravastatin | Request PDF.
- PubMed. (2003, August 15). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples.
- PubMed. (2001, August 15). Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins).
Sources
- 1. droracle.ai [droracle.ai]
- 2. Statins and CYP Interactions [medsafe.govt.nz]
- 3. Long-term experience with pravastatin in clinical research trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pravastatin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxypravastatin
Abstract
Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes metabolism to form several metabolites, with 3-hydroxypravastatin being a major product. The introduction of a new hydroxyl group creates an additional stereocenter, leading to a complex stereochemical landscape with significant implications for pharmacological activity and analytical characterization. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 3-hydroxypravastatin, designed for researchers, scientists, and drug development professionals. We will delve into the structural intricacies of pravastatin and its hydroxylated metabolite, the stereoselective nature of its metabolic formation, its pharmacological implications, and detailed methodologies for the analytical separation and characterization of its stereoisomers. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Pravastatin and its Metabolism
Pravastatin is a cornerstone in the management of hypercholesterolemia, acting as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic efficacy in reducing low-density lipoprotein (LDL) cholesterol and preventing cardiovascular events is well-established.[3] Unlike some other statins, pravastatin is administered in its active hydroxy-acid form and exhibits a high degree of hydrophilicity, which contributes to its liver-selective action.[4][5]
The metabolism of pravastatin is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile. While it does not undergo extensive metabolism by the cytochrome P450 (CYP) system, it is biotransformed into various metabolites.[6] Among these, 3-hydroxypravastatin has been identified as a major metabolite found in human plasma and urine.[7] The formation of this metabolite introduces a new chiral center, adding to the already complex stereochemistry of the parent molecule. Understanding the stereochemical nuances of 3-hydroxypravastatin is paramount, as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates.[8]
The Stereochemical Landscape of Pravastatin and 3-Hydroxypravastatin
The biological activity of chiral drugs is intrinsically linked to their three-dimensional structure. The interaction with chiral biological targets such as enzymes and receptors is often stereospecific, meaning that one stereoisomer may elicit a potent therapeutic effect while another may be less active or even contribute to adverse effects.
Stereocenters of Pravastatin
Pravastatin is a complex molecule with eight stereocenters, leading to a large number of possible stereoisomers. The commercially available drug is a single, specific stereoisomer. The absolute configuration of these chiral centers is crucial for its high-affinity binding to HMG-CoA reductase.
The Emergence of a New Stereocenter in 3-Hydroxypravastatin
The metabolic hydroxylation of pravastatin at the 3-position of the decalin ring system introduces a ninth stereocenter. This results in the potential for the formation of two diastereomers: 3α-hydroxypravastatin and 3β-hydroxypravastatin. Each of these diastereomers can, in theory, exist as an enantiomer, further expanding the number of possible stereoisomers. However, enzymatic reactions in biological systems are highly stereoselective, typically producing a single, or predominantly one, stereoisomer. In the case of pravastatin metabolism, 3α-hydroxy pravastatin is the predominantly formed and identified metabolite.[7]
Stereoselective Metabolism of Pravastatin
The formation of 3-hydroxypravastatin is a clear example of stereoselective drug metabolism, where enzymes selectively catalyze a reaction at a specific site with a specific spatial orientation.
Enzymatic Pathways
While the metabolism of many statins is heavily reliant on the cytochrome P450 (CYP) enzyme system, pravastatin is a notable exception.[9] Its metabolism is less dependent on CYP enzymes, particularly CYP3A4, which reduces the likelihood of drug-drug interactions.[5] The precise human enzyme responsible for the 3-hydroxylation of pravastatin is not definitively established in the literature. However, studies in rat hepatocytes have implicated 3α-hydroxysteroid dehydrogenase in the metabolism of pravastatin, leading to the formation of a 6'-keto intermediate. While this is not direct evidence for the 3-hydroxylation, it highlights the involvement of non-CYP enzymes in pravastatin's biotransformation. The stereospecific hydroxylation of the precursor to pravastatin, compactin, is known to be catalyzed by specific cytochrome P450 enzymes from microorganisms like Streptomyces carbophilus. It is plausible that a human enzyme with similar substrate specificity and stereoselectivity is responsible for the formation of 3α-hydroxypravastatin. Further research with human liver microsomes and recombinant human enzymes is necessary to definitively identify the enzymes involved.
Pharmacological Implications of 3-Hydroxypravastatin Stereochemistry
The stereochemical configuration of a drug molecule dictates its interaction with its biological target. In the case of statins, the target is the active site of HMG-CoA reductase.
Reduced Inhibitory Activity
The primary pharmacological activity of pravastatin is the inhibition of HMG-CoA reductase. Studies have shown that the major metabolite, 3α-hydroxy pravastatin (also referred to as SQ 31,906 in earlier literature), exhibits significantly reduced inhibitory activity, estimated to be 1/10th to 1/40th that of the parent compound, pravastatin. This indicates that the introduction of the 3α-hydroxyl group, even with the retention of the other chiral centers' configurations, significantly alters the molecule's ability to bind effectively to the active site of HMG-CoA reductase. This reduction in activity underscores the importance of the specific three-dimensional structure of the decalin ring system for optimal interaction with the enzyme.
Table 1: Comparative HMG-CoA Reductase Inhibitory Activity
| Compound | Relative Inhibitory Activity |
| Pravastatin | 1 |
| 3α-Hydroxypravastatin | 0.025 - 0.1 |
Analytical Strategies for Stereoisomer Separation and Characterization
The presence of multiple stereoisomers of 3-hydroxypravastatin necessitates the use of advanced analytical techniques for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for such analyses.
Principles of Chiral HPLC
Chiral HPLC enables the separation of enantiomers and diastereomers by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are the more common approach, where a chiral selector is immobilized onto the surface of the stationary phase. The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector, leading to different retention times.
Experimental Protocol: A Guideline for Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of 3α- and 3β-hydroxypravastatin diastereomers.
Step 1: Column Selection (The Causality of Choice)
The selection of the appropriate chiral stationary phase is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.
-
Initial Screening Columns:
-
Amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak AS-H): These are known for their excellent enantioselective recognition capabilities for a wide range of compounds.
-
Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H): These offer complementary selectivity to amylose-based phases.
-
Step 2: Mobile Phase Optimization
The composition of the mobile phase significantly influences retention and resolution. A systematic screening of different mobile phase systems is recommended.
-
Normal-Phase Mode:
-
Solvents: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures are common starting points.
-
Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution. For 3-hydroxypravastatin, which is an acid, an acidic modifier may be beneficial.
-
-
Reversed-Phase Mode:
-
Solvents: Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium acetate, phosphate buffer).
-
Rationale: While normal-phase is often preferred for initial chiral screening, reversed-phase methods can be advantageous for LC-MS compatibility.
-
Step 3: Methodological Parameters
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Temperature: Column temperature can affect selectivity. It is advisable to screen at ambient temperature initially and then explore higher or lower temperatures (e.g., 15°C, 25°C, 40°C).
-
Detection: UV detection at the wavelength of maximum absorbance for pravastatin (around 238 nm) is a standard approach.[10] For higher sensitivity and specificity, especially in biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.
Step 4: Data Analysis and Validation
-
Resolution (Rs): A resolution of >1.5 between peaks is desired for baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two stereoisomers.
-
Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry for Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of pravastatin and its metabolites in complex biological matrices like plasma and urine.[7] While a standard LC-MS/MS method may not separate stereoisomers, it is invaluable for confirming the identity of the hydroxylated metabolite based on its mass-to-charge ratio (m/z) and fragmentation pattern. For quantitative analysis, a stable isotope-labeled internal standard is typically used to ensure accuracy and precision.
Table 2: Representative LC-MS/MS Parameters for Pravastatin and 3-Hydroxypravastatin
| Parameter | Pravastatin | 3-Hydroxypravastatin |
| Precursor Ion (m/z) | 423.2 | 439.2 |
| Product Ion (m/z) | 299.2 | 315.2 |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Conclusion
The stereochemistry of 3-hydroxypravastatin is a multifaceted and critical aspect of understanding the overall disposition and pharmacological profile of pravastatin. The introduction of a new chiral center upon metabolic hydroxylation leads to the formation of diastereomers, with 3α-hydroxypravastatin being the major, less active metabolite. This stereoselective metabolism highlights the intricate interplay between drug molecules and biological systems.
For researchers and drug development professionals, a thorough understanding of these stereochemical principles is essential. The ability to analytically separate and characterize the different stereoisomers of 3-hydroxypravastatin using techniques like chiral HPLC is fundamental for comprehensive pharmacokinetic and pharmacodynamic studies. The guidelines and methodologies presented in this technical guide provide a robust framework for approaching the stereochemical challenges associated with pravastatin and its metabolites, ultimately contributing to a more complete understanding of this important therapeutic agent.
References
- Corsini, A., et al. (1998). The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors (Statins) in Modern Rheumatology.
- Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412.
-
Medsafe. (2014). Statins and CYP Interactions. Retrieved from [Link]
- Zhang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS.
- Islam, M. R., et al. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-165.
- Reijns, T. G. M., et al. (2018).
- Bauer, S., et al. (2005). A simple and sensitive HPLC method for the determination of pravastatin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1111-1115.
- Ito, H., et al. (1998). A new metabolite of pravastatin sodium in humans. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 839-844.
-
PharmGKB. Pravastatin Pathway, Pharmacokinetics. Retrieved from [Link]
- Reijngoud, D. J., et al. (1990). Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol. The New England Journal of Medicine, 323(4), 224-229.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54687, Pravastatin. Retrieved from [Link].
-
National Center for Biotechnology Information. StatPearls [Internet]. HMG-CoA Reductase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11305255, 3-Hydroxypravastatin, (S)-. Retrieved from [Link].
-
I.B.S. Analytical Services. Chiral HPLC Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. StatPearls [Internet]. Pravastatin. Retrieved from [Link]
- Fitos, I., & Visy, J. (2007). Stereoselective drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(4), 497-512.
- Vaughan, C. J., et al. (2000). The pleiotropic effects of statins. Canadian Journal of Cardiology, 16(8), 935-943.
- Everett, D. W., et al. (1991). Biotransformation of pravastatin sodium in humans. Drug Metabolism and Disposition, 19(4), 740-748.
- Kumar, V., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-224.
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
- Neuvonen, P. J., et al. (2006). Statin interactions with other drugs. Current Opinion in Lipidology, 17(4), 392-399.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. gene2rx.com [gene2rx.com]
- 3. Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Animal Models for Studying 3-Hydroxypravastatin Effects
[1]
Executive Summary & Scientific Rationale
3-Hydroxypravastatin (also known as 3'
While the parent drug (pravastatin) is the primary therapeutic agent, studying 3-hydroxypravastatin is critical for three reasons:
-
Renal Safety: The metabolite has a significantly longer half-life (up to 77 hours in humans) compared to the parent (~1.8 hours) and relies heavily on renal clearance.[1] Accumulation in renal impairment models is a key safety endpoint.[1]
-
Transporter Probe: Its disposition is governed by Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-associated Proteins (MRPs), making it a sensitive probe for transporter-mediated drug-drug interactions (DDIs).[1]
-
Bioactivity: Although it retains only 2.5–10% of the parent's inhibitory potency, its sustained presence contributes to the overall lipid-lowering effect and potential off-target myotoxicity.[1]
This guide details the selection of animal models and rigorous protocols for isolating the specific effects and kinetics of this metabolite.
Model Selection Strategy
The choice of animal model must be dictated by the specific mechanistic question. Standard wild-type models are often insufficient due to species differences in transporter expression.[1]
Table 1: Comparative Animal Models for 3-Hydroxypravastatin Research[1]
| Research Objective | Recommended Model | Rationale |
| Hepatic Uptake & Clearance | Mouse: Slco1b2 (-/-) | The Slco1b2 gene encodes Oatp1b2 (ortholog of human OATP1B1/1B3).[1][2] Knockout mice allow quantification of transporter-specific uptake, distinguishing passive diffusion from active transport.[1] |
| Biliary vs. Renal Excretion | Rat: Bile-Duct Cannulated (BDC) | Rats (Sprague-Dawley) possess larger bile volumes than mice, facilitating robust temporal sampling of bile to determine the biliary clearance ( |
| Renal Impairment Accumulation | Rat: 5/6 Nephrectomy | Mimics chronic kidney disease (CKD).[1] Essential for studying the metabolite's accumulation, as 3-hydroxypravastatin clearance is highly sensitive to reduced GFR.[1] |
| Stomach Acid Isomerization | Rat: Gastric pH-Modified | Comparison of Oral (low pH) vs. Duodenal (neutral pH) administration to quantify non-enzymatic formation of the 3-OH isomer.[1] |
Experimental Protocols
Protocol A: Differential Pharmacokinetics (Oral vs. IV)
Objective: To distinguish between presystemic formation (stomach acid isomerization) and systemic metabolism.[1]
Reagents & Materials:
-
Test Compound: Pravastatin Sodium (ensure >99% purity).
-
Vehicle:
-
Animals: Male Sprague-Dawley Rats (250–300 g), fasted 12h.[1]
Step-by-Step Workflow:
-
Acclimatization: House animals for 5 days. Cannulate the jugular vein (JVC) for stress-free serial blood sampling.[1]
-
Dosing Groups:
-
Sampling: Collect 200
L blood at 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h. -
Plasma Separation: Centrifuge at 4°C, 3000 x g for 10 min. Acidify plasma immediately with 10
L of 1M Formic Acid to stabilize lactone/acid forms. -
Endpoint: Calculate the Metabolite-to-Parent Ratio (
) for each group.
Protocol B: Biliary Excretion Profiling
Objective: To quantify the biliary clearance of 3-hydroxypravastatin and assess MRP2-mediated efflux.
-
Surgery: Under isoflurane anesthesia, perform a midline laparotomy.[1]
-
Cannulation: Insert PE-10 tubing into the common bile duct.[1] Secure with silk sutures.[1]
-
Recovery: Allow 1h stabilization (maintain body temp at 37°C).
-
Dosing: Administer Pravastatin (5 mg/kg IV) via femoral vein.
-
Collection: Collect bile in pre-weighed tubes at 15-min intervals for 2 hours, then hourly up to 6 hours.
-
Analysis: Dilute bile 1:10 with mobile phase prior to LC-MS/MS to prevent column saturation.
Bioanalytical Methodology (LC-MS/MS)[1][4][5][6]
Critical Technical Note: 3-Hydroxypravastatin is an isomer of pravastatin.[1] They have the same molecular weight (MW 424.5).[1] Mass spectrometry alone cannot distinguish them if fragmentation patterns overlap.[1] Chromatographic separation is mandatory.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7
m, 2.1 x 50 mm).[1] -
Mobile Phase:
-
Gradient: 15% B to 40% B over 6 minutes (slow gradient essential for isomer separation).
MRM Transitions (Negative Ion Mode ESI-):
Mechanistic Visualizations
Diagram 1: 3-Hydroxypravastatin Formation & Disposition Pathway
This diagram illustrates the dual formation pathways (stomach vs. liver) and the transporter-mediated clearance.[1]
Caption: Dual formation pathways of 3-hydroxypravastatin via gastric acid isomerization and hepatic enzymatic conversion.[1]
Diagram 2: Experimental Decision Tree
A logic flow for selecting the correct experimental setup based on the specific PK parameter of interest.
Caption: Decision tree for selecting the appropriate animal model and protocol based on the specific PK mechanism.
Data Interpretation & Self-Validation
To ensure the validity of your data, apply these checks:
-
The "Stomach Effect" Check:
-
The "Renal Accumulation" Check:
-
Chromatographic Integrity:
-
Ensure baseline resolution (
) between Pravastatin and 3-Hydroxypravastatin.[1] If peaks merge, your quantitation is invalid.
-
References
-
Hino, T. (2000).[1] Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(1), 39060.[1]
-
Zhang, X., et al. (2016).[1][6] Quantitative determination of pravastatin and its metabolite 3
-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS.[6][7][8] Biomedical Chromatography, 30(4), 548-554.[1][6][7] -
Nezasa, K., et al. (2002).[1] Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat.[1][9][10] Xenobiotica, 32(8), 715-727.[1]
-
Chen, C., et al. (2005).[1] P-glycoprotein has differential effects on the disposition of statin acid and lactone forms in mdr1a/b knockout and wild-type mice.[11] Drug Metabolism and Disposition, 33(8).[1]
-
Muramatsu, S., et al. (1997).[1] Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase.[1][12] Biological and Pharmaceutical Bulletin, 20(11), 1199-1203.[1][12]
-
Shitara, Y., & Sugiyama, Y. (2006).[1] Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions.[1] Pharmacology & Therapeutics, 112(1), 71-105.[1]
Sources
- 1. Pravastatin - Wikipedia [en.wikipedia.org]
- 2. Disposition of atorvastatin, rosuvastatin, and simvastatin in oatp1b2-/- mice and intraindividual variability in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein has differential effects on the disposition of statin acid and lactone forms in mdr1a/b knockout and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral separation techniques for pravastatin stereoisomers
Abstract Pravastatin, an inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] The pravastatin molecule contains multiple chiral centers, making it exist as various stereoisomers. In pharmaceutical development and quality control, the separation and quantification of these stereoisomers are critical, as they can exhibit different pharmacological, metabolic, and toxicological profiles.[2][3] The United States Food and Drug Administration (FDA) mandates that only the active enantiomer of a chiral drug should be marketed, underscoring the necessity for robust analytical methods to ensure enantiomeric purity.[2] This guide provides detailed application notes and validated protocols for the chiral separation of pravastatin stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the fundamental principles behind the experimental choices.
The Principle of Chiral Recognition
The direct separation of enantiomers, which share identical physical and chemical properties in an achiral environment, relies on creating a chiral environment within the analytical system.[2] This is most commonly achieved by using a Chiral Stationary Phase (CSP) in chromatography.[4][5] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica gel).[4]
The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte (pravastatin) and the chiral selector of the CSP.[2] These diastereomeric complexes have different interaction energies and, consequently, different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different retention times and enabling their separation.[2][4] Key interactions that contribute to chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2]
Caption: Principle of chiral recognition on a Chiral Stationary Phase (CSP).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the wide availability of commercial CSPs.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including statins.[2][8]
Protocol 1: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography is often the first choice for chiral method development due to the strong intermolecular interactions it promotes. It typically provides high selectivity for many compounds.
A. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve pravastatin sodium standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are known for their broad applicability and high success rates in resolving various chiral compounds, including statins.[8][9] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | The alkane/alcohol mobile phase is standard for normal-phase chromatography.[6] IPA acts as the polar modifier, influencing retention and selectivity. TFA is an acidic additive used to suppress the ionization of pravastatin's carboxyl group, leading to improved peak shape and reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 238 nm | Pravastatin has a UV absorbance maximum around 238 nm.[10][11] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Precisely mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Install the chiral column and purge the system with the mobile phase at a low flow rate (0.2 mL/min) for 5 minutes, then ramp up to 1.0 mL/min. Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared pravastatin sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all stereoisomers (typically 20-30 minutes).
-
Analysis: Identify and integrate the peaks corresponding to the pravastatin stereoisomers. Calculate the resolution between the critical pair. A resolution (Rs) value ≥ 1.5 indicates baseline separation.[8]
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase methods are often preferred for their compatibility with aqueous samples and mass spectrometry (MS) detectors. Immobilized polysaccharide CSPs are highly recommended for RP-HPLC as they offer greater stability with a wider range of solvents.[12]
A. Instrumentation and Materials
-
HPLC System: As described for NP-HPLC. An LC-MS system can also be used.
-
Chiral Stationary Phase: Chiralpak® IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OZ-3 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.
-
Sample Preparation: Dissolve pravastatin sodium in a water/methanol (50:50) mixture to a concentration of 0.5 mg/mL.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak® IA-3, 3 µm, 4.6 x 150 mm | Immobilized CSPs are robust and can withstand a wider range of solvents, making them suitable for reversed-phase conditions.[12][13] The smaller particle size (3 µm) enhances efficiency. |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (40:60, v/v) | A common mobile phase for RP-HPLC. Formic acid is a volatile modifier compatible with MS detection that aids in protonating the analyte for better peak shape.[14] |
| Flow Rate | 0.8 mL/min | Adjusted for the 150 mm column length to maintain optimal efficiency. |
| Column Temp. | 30 °C | Slightly elevated temperature can improve peak shape and reduce analysis time. |
| Detection | UV at 238 nm or MS/MS | MS detection provides higher sensitivity and specificity, which is beneficial for impurity analysis or bioanalytical applications. |
| Injection Vol. | 5 µL | A smaller volume is often used with more efficient 3 µm columns. |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the aqueous phase by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Mix 400 mL of acetonitrile with 600 mL of the aqueous phase. Degas thoroughly.
-
System Equilibration: Equilibrate the Chiralpak® IA-3 column with the mobile phase for at least 30 minutes until the baseline is stable.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Process the data as described for the normal-phase method.
Caption: General HPLC workflow for the chiral analysis of pravastatin.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often considered a "green" alternative to NP-HPLC.[15] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase component. SFC typically provides faster separations and equilibration times compared to HPLC.[3][16]
Protocol 3: Chiral SFC
A. Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a CO₂ pump, modifier pump, back pressure regulator (BPR), column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns suitable for SFC are preferred (e.g., Chiralpak® IA-3, IC-3).
-
Reagents: Supercritical fluid grade CO₂, HPLC-grade methanol (as a co-solvent/modifier).
-
Sample Preparation: Dissolve the pravastatin sample in methanol to a concentration of 1 mg/mL.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak® IC-3, 3 µm, 3.0 x 100 mm | Columns with smaller internal diameters are common in SFC to conserve mobile phase and maintain high efficiency. Immobilized phases are highly durable under SFC conditions.[17] |
| Mobile Phase | Supercritical CO₂ / Methanol | The percentage of methanol modifier is typically optimized using a gradient or isocratically. A starting point is an isocratic mixture of 85% CO₂ and 15% Methanol. |
| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the supercritical fluid mobile phase, leading to rapid analysis.[18] |
| Outlet Pressure | 150 bar (BPR setting) | This pressure is necessary to maintain CO₂ in its supercritical state and influences retention and selectivity. |
| Column Temp. | 40 °C | Temperature affects the density of the supercritical fluid and can be optimized to improve separation. |
| Detection | UV at 238 nm | |
| Injection Vol. | 2 µL |
C. Step-by-Step Protocol
-
System Startup: Turn on the system, ensuring the CO₂ supply is adequate and chilled. Set the BPR, flow rate, and column temperature.
-
System Equilibration: Equilibrate the column with the mobile phase until the pressure and baseline are stable. SFC equilibration is significantly faster than HPLC.[15]
-
Sample Injection: Inject 2 µL of the prepared sample.
-
Data Acquisition and Analysis: Record the chromatogram and calculate the resolution as previously described.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[19] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[20] Separation occurs based on the differential binding of the enantiomers to the chiral selector in an electric field.[19]
Protocol 4: Chiral CE
A. Instrumentation and Materials
-
CE System: A CE instrument with a UV or PDA detector and temperature control for the capillary.
-
Capillary: Fused-silica capillary, 50 µm ID, ~60 cm total length (~50 cm to detector).
-
Reagents: Sodium tetraborate, boric acid, sodium hydroxide, and a chiral selector such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sample Preparation: Dissolve pravastatin in water to a concentration of 0.1 mg/mL.
B. Electrophoretic Conditions
| Parameter | Condition | Rationale |
| Background Electrolyte (BGE) | 25 mM Borate buffer (pH 9.3) containing 15 mM HP-β-CD | The alkaline pH ensures that pravastatin (pKa ~4.2) is fully deprotonated and migrates as an anion.[21] HP-β-CD is a neutral chiral selector that forms inclusion complexes of varying stability with the pravastatin enantiomers. |
| Voltage | +25 kV | High voltage provides fast and efficient separations. The polarity is positive at the injection end, causing the electroosmotic flow and the anionic analyte to move toward the detector at the cathode.[21][22] |
| Capillary Temp. | 25 °C | Temperature control is crucial for migration time reproducibility. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | A common and reproducible method for sample introduction.[21] |
| Detection | UV at 237 nm | Detection wavelength as reported in CE studies of pravastatin.[21][22] |
C. Step-by-Step Protocol
-
BGE Preparation: Prepare a 25 mM borate buffer and adjust the pH to 9.3 with sodium hydroxide. Dissolve the required amount of HP-β-CD into the buffer. Filter and degas the BGE.
-
Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH (20 min), water (10 min), and finally the BGE (20 min).
-
Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and the BGE (3 min) to ensure a reproducible capillary wall surface.
-
Sample Injection: Inject the sample using the specified hydrodynamic parameters.
-
Separation and Detection: Apply the separation voltage and record the electropherogram.
-
Analysis: Determine the migration times of the enantiomer peaks and calculate the resolution.
Method Validation and System Suitability
Any developed chiral separation method must be validated to ensure it is fit for its intended purpose.[23] Key validation parameters include:
-
Specificity: The ability to resolve the desired enantiomer from its counterpart and any other impurities.
-
Linearity: A linear relationship between peak area and concentration over a defined range.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.[24]
System Suitability Tests (SST) must be performed before each analytical run to ensure the system is performing adequately.[23]
-
Resolution (Rs): The most critical SST parameter for a chiral method. Typically, Rs ≥ 1.5 is required.
-
Tailing Factor (Tf): Should ideally be ≤ 2.0 for symmetric peaks.
-
Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD of the peak area and retention time should be within acceptable limits (e.g., <2.0%).
References
- Daicel Chiral Technologies. (n.d.). Atorvastatin Application Note.
- Susu, V., Tero-Vescan, A., Oprean, R., & Muntean, D. L. (2010). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-8.
- Anonymous. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharma Research & Review.
- Talay, P., Tuluk, T., & Şentürk, Z. (2012). Determination of pravastatin in tablets by capillary electrophoresis.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- Regnier, F., & Nováková, L. (2022).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- Susu, V., Tero-Vescan, A., Oprean, R., & Muntean, D. (2010). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products.
- van der Laan, J. W., van der Veen, I., & Been, H. G. (2021).
- Ilisz, I., Aranyi, A., & Péter, A. (2023).
- Li, B., & Haynie, D. T. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
- Matarashvili, I., & Blazsó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2023). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods.
- Deepthi, S., Sridhar, T., & Rajini, K. (2017). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PRAVASTATIN IN BULK AND TABLET DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 70-76.
- Prasanthi, T., Rao, A. L., Reshma, P., Susanthi, P., Merwin, P., & Ajay, P. (2021). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3), 10-16.
- de Siqueira, M. E. P. B., & de Freitas, L. A. R. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin.
- Dong, M. W., & Jian, W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.
- Barzani, H. A. H., Omer, R. A., Barzani, K. I. S., Jawhar, Z. H., & Ali, H. S. (2026). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review.
- Kumar, A., Singh, G., & Kumar, D. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 175, 107198.
- Macherey-Nagel. (2022). Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059.
- LCGC International. (n.d.). Application Notes: Chiral.
- Chromachemie. (n.d.). Pharmacopeial Reference Standards.
- Regis Technologies. (2020). Advancing Chiral Separations.
- Kakinuma, A., et al. (2005). Process for purification of pravastatin.
- Regnier, F., & Nováková, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-100.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Salisbury, J. J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.
- Reddy, G. S., Kumar, V. R., & Reddy, L. S. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 211-216.
- Letter, W. (2019). How to separate isomers by Normal phase HPLC?.
- BenchChem. (n.d.). Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols.
- Jagu, P., et al. (2014). A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's. World Journal of Pharmaceutical Research, 4(1), 1605-1619.
- IJCRT.org. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation.
- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899.
- Toth, G., & Gaspar, A. (Eds.). (2015). Chiral Separations: Methods and Protocols.
Sources
- 1. ajrcps.com [ajrcps.com]
- 2. eijppr.com [eijppr.com]
- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 8. medjpps.com [medjpps.com]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chiraltech.com [chiraltech.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. selvita.com [selvita.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 24. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Pravastatin
Abstract
This application note details the development and validation of a simple, rapid, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the determination of pravastatin in the presence of its degradation products. The method is crucial for assessing the stability of pravastatin in bulk drug substances and pharmaceutical formulations, ensuring their quality, safety, and efficacy. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's specificity. The developed isocratic reverse-phase HPLC method effectively separates pravastatin from all its degradation products, proving its suitability for routine quality control and stability studies.
Introduction
Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce elevated cholesterol levels and prevent cardiovascular events. Like many pharmaceutical compounds, pravastatin can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[1][2] Therefore, a stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any potential degradation products and accurately quantify it.
The International Council for Harmonisation (ICH) mandates the use of stability-indicating methods for the analysis of drug substances and products.[3][4][5] These methods are critical for establishing a drug's shelf-life and recommended storage conditions.[5] This application note provides a comprehensive protocol for developing and validating an HPLC method for pravastatin that meets these regulatory expectations.
Method Development and Optimization
The primary objective was to develop a method that could separate pravastatin from its degradation products with good resolution, symmetric peak shapes, and a reasonable run time.
Chromatographic System and Conditions
A reverse-phase HPLC system was chosen due to the non-polar to moderately polar nature of pravastatin. An isocratic elution was preferred for its simplicity and robustness.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible results. |
| Column | Zorbax ODS (250 mm x 4.6 mm, 5 µm)[6] | C18 columns provide excellent retention and separation for a wide range of compounds. |
| Mobile Phase | 0.1% Formic Acid in Water (pH 3.0) : Methanol (50:50, v/v)[6] | The acidic pH suppresses the ionization of pravastatin's carboxyl group, leading to better retention and peak shape. Methanol provides the necessary organic strength for elution. |
| Flow Rate | 1.0 mL/min[7] | Offers a good balance between analysis time and separation efficiency. |
| Detection | UV at 238 nm[6] | Pravastatin exhibits significant absorbance at this wavelength, ensuring good sensitivity. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Column Temperature | Ambient (approximately 25°C) | Provides stable and reproducible retention times. |
| Run Time | 10 minutes | Sufficient to elute the parent drug and any observed degradation products. |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pravastatin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL with the mobile phase.[6]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of pravastatin into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[1][8][9] It helps to identify potential degradation products and demonstrate the method's ability to separate the active ingredient from these impurities.[1][2][9] The following stress conditions were applied to a solution of pravastatin (1000 µg/mL).
Experimental Workflow for Forced Degradation
Caption: Workflow of the forced degradation study for pravastatin.
Protocols for Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N HCl and reflux for 30 minutes at 60°C.[6] Cool the solution and neutralize it with an appropriate volume of 2 N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and reflux for 30 minutes at 60°C. Cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
-
Thermal Degradation: Keep the pravastatin stock solution in an oven at 60°C for 6 hours.[6] After cooling, dilute to a final concentration of 10 µg/mL with the mobile phase before injection.
-
Photolytic Degradation: Expose the pravastatin solution to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.[10][11][12][13] A dark control sample should be stored under the same conditions but protected from light. Dilute the exposed and control samples to a final concentration of 10 µg/mL with the mobile phase before injection.
Results of Forced Degradation
The results indicated that pravastatin is susceptible to degradation under acidic and basic conditions, with significant degradation observed.[6] Moderate degradation was observed under oxidative and photolytic stress, while it was relatively stable to thermal stress. In all cases, the degradation product peaks were well-resolved from the parent pravastatin peak, demonstrating the stability-indicating nature of the method.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which cover parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[14][15][16][17]
Validation Workflow
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and stressed samples. | No interference at the retention time of pravastatin. Good resolution between pravastatin and degradation peaks. |
| Linearity | Analyze a series of at least five concentrations over the range of 10-50 µg/mL.[6] | Correlation coefficient (r²) ≥ 0.997.[6] |
| Range | The range is established based on the linearity study. | The range for which the method is linear, accurate, and precise. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of pravastatin standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Analyze six replicate samples on different days, by different analysts, or with different equipment. | Relative Standard Deviation (%RSD) should be ≤ 2%.[7] |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. %RSD should be within acceptable limits. |
Conclusion
The developed reverse-phase HPLC method is simple, accurate, precise, and specific for the determination of pravastatin in the presence of its degradation products. The method was successfully validated according to ICH guidelines and demonstrated its stability-indicating capability through forced degradation studies. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control laboratories for routine analysis and stability assessment of pravastatin drug substance and formulations.
References
-
Gomes, F. P., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters, 42(12), 1784-1804. Available from: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]
-
Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Athota, R. V., et al. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets: Method Development and Validation. Journal of Applied Pharmaceutical Science, 7(03), 048-056. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Prasanthi, T., et al. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3). Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. Available from: [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]
-
SciSpace. (2018). Forced degradation study of statins: a review. Available from: [Link]
-
SlideShare. (2015). Ich guideline for stability testing. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2018). Review on Forced Degradation Study of Statins. Available from: [Link]
-
ResearchGate. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2018). Forced degradation study of statins: A review. Available from: [Link]
-
ProQuest. Review on Forced Degradation Study of Statins. Available from: [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. japsr.in [japsr.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. fda.gov [fda.gov]
- 17. canadacommons.ca [canadacommons.ca]
Troubleshooting & Optimization
Troubleshooting 3-Hydroxypravastatin degradation in stock solutions
Executive Summary: The Stability Paradox
As researchers, we often treat 3-Hydroxypravastatin (3-OH-Pravastatin) simply as a "polar metabolite" of Pravastatin.[1] This oversimplification is the root cause of most experimental failures. Unlike stable small molecules, 3-OH-Pravastatin exists in a dynamic equilibrium.[1] It is not merely "degrading" in your tube; it is actively interconverting between its active hydroxy-acid form and its inactive lactone form, driven by thermodynamics and pH.[1]
If you are observing "degradation," you are likely witnessing lactonization or oxidation . This guide moves beyond basic handling to provide a mechanistic troubleshooting framework.
Part 1: The Primary Culprit – Lactonization Equilibrium
The most frequent issue reported to our support center is "peak splitting" or "loss of mass" in LC-MS. This is rarely actual mass loss; it is usually the formation of the lactone congener, which has a different retention time and ionization efficiency.
The Mechanism
3-OH-Pravastatin contains a
-
Acidic Environment: Favors Lactone (Lipophilic, different RT).[1]
-
Basic Environment (pH > 8): Favors Hydroxy Acid (Polar, active form).[1]
-
Neutral/Water: Slow equilibrium drift toward lactone over time.[1]
Visualizing the Pathway
The following diagram illustrates the critical stability nodes.
Figure 1: The pH-dependent equilibrium between the Hydroxy Acid and Lactone forms.[1] Note that oxidative degradation is irreversible, whereas lactonization is reversible.
Part 2: Solvent Compatibility & Stock Preparation
Choosing the wrong solvent is the second most common failure point. 3-OH-Pravastatin is significantly more polar than Pravastatin due to the additional hydroxyl group, altering its solubility profile.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| Methanol (MeOH) | High | Moderate | Preferred for LC-MS. Volatile, easy to remove.[1] Store at -80°C to slow lactonization. |
| DMSO | High | High | Use with Caution. DMSO is hygroscopic (absorbs water) and often contains peroxides, accelerating oxidation. Hard to remove. |
| Water | Moderate (as salt) | High | Avoid for Stock. In unbuffered water, pH fluctuations drive lactonization. Bacterial growth risk.[1] |
| Acetonitrile | Low/Moderate | Low | Poor solubility for the salt form; good for the lactone form. Not recommended for high-conc stocks.[1] |
Protocol: The "Bulletproof" Stock Solution
Objective: Create a 10 mM stock solution stable for 3 months.
-
Weighing: Weigh the solid standard rapidly. The salt form is hygroscopic.
-
Solvent Choice: Use 100% Methanol (LC-MS Grade).[1]
-
Why? Methanol suppresses ionization less than DMSO in mass spec and evaporates easily if solvent exchange is needed.
-
-
Inert Overlay: Flush the headspace of the vial with Argon or Nitrogen gas immediately after dissolving.
-
Why? 3-OH-Pravastatin has multiple oxidation-prone sites.[1]
-
-
Aliquot: Do not store in a single large vial. Aliquot into single-use amber glass vials (20-50 µL).
-
Storage: Store at -80°C .
-
Why? Lactonization is thermodynamically driven; ultra-low temperatures kinetically trap the molecule in its current state.
-
Part 3: Troubleshooting Guide (FAQ)
Q1: I see two peaks in my LC-MS chromatogram. Is my column broken?
Diagnosis: No, you are likely separating the Acid and Lactone forms. The Fix:
-
Check the pH of your mobile phase. If you run an acidic gradient (e.g., 0.1% Formic Acid), you may be inducing on-column lactonization.[1]
-
Self-Validation Step: Adjust your sample diluent to pH 7-8 (using Ammonium Bicarbonate). Inject immediately. If the second peak disappears or diminishes, it was the lactone.
Q2: My stock solution in DMSO turned yellow after 2 weeks at -20°C.
Diagnosis: Oxidative degradation. The Fix:
-
DMSO often contains trace peroxides.[1]
-
Immediate Action: Discard the stock. It cannot be salvaged.[1]
-
Prevention: For future DMSO stocks, use "anhydrous, sterile-filtered" DMSO ampoules and store under Argon.
Q3: The signal intensity drops 50% after the sample sits in the autosampler overnight.
Diagnosis: Autosampler instability (Temperature + pH). The Fix:
-
Set autosampler temperature to 4°C .
-
Ensure your sample solvent matches the starting mobile phase but is buffered .
-
Protocol Adjustment: If your mobile phase is acidic, the sample will convert to lactone while waiting to be injected. Add a small amount of buffer (e.g., 10mM Ammonium Acetate) to the sample vial to maintain neutral pH until injection.
Part 4: Self-Validating Analytical Workflow
Do not trust the label on the vial blindly after storage. Use this logic flow to validate integrity before running critical experiments.
Figure 2: Decision tree for validating stock solution integrity prior to experimental use.
References
-
Hassan Al-Salami et al. (2022).[1] The role of acid-base imbalance in statin-induced myotoxicity. National Institutes of Health (PMC).[1]
- Relevance: Establishes the pH-dependent interconversion mechanism of st
-
PubChem. (2023).[1] 3-Hydroxypravastatin Compound Summary. National Library of Medicine. [1]
- Relevance: Chemical structure, molecular weight, and physical properties.
-
Vukkum, P., et al. (2013).[1][2] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.[1]
-
Relevance: While focusing on Atorvastatin, this paper details the standard hydrolysis and oxidative stress testing protocols applicable to the statin class.[3]
-
-
Jia, Z., et al. (2013).[1] Solubility of Pravastatin Sodium in Water, Methanol, Ethanol, 2-Propanol, 1-Propanol, and 1-Butanol.[1][4][5] Journal of Chemical & Engineering Data.
- Relevance: Defines the solubility hierarchy for Pravastatin derivatives, supporting the recommendation of Methanol over other organic solvents.
Sources
- 1. 3Alpha-Hydroxy Pravastatin Sodium Salt | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing storage conditions for 3-Hydroxypravastatin sodium salt
Topic: Optimization of Storage, Solubilization, and Stability
Target Analyte: 3
Executive Summary: The Stability Matrix
3-Hydroxypravastatin sodium is a polar, pharmacologically active metabolite of pravastatin.[1][2] Unlike lipophilic statins (e.g., simvastatin), the presence of the sodium carboxylate moiety and multiple hydroxyl groups renders this compound highly hygroscopic and susceptible to pH-dependent interconversion .[2]
The following guide synthesizes typical Certificate of Analysis (CoA) data with field-proven handling protocols to prevent the three most common failure modes: Lactonization (acid-catalyzed), Hydrolysis (moisture-induced), and Oxidation .[1][2]
Quick Reference: Physicochemical Profile
| Parameter | Specification | Critical Note |
| Storage Temp | -20°C (Long-term) | Thaw to Room Temp (RT) before opening. |
| Physical Form | Off-white solid | Hygroscopic (absorbs atmospheric moisture rapidly).[1][2] |
| Primary Solvent | DMSO, Methanol | Water soluble, but aqueous solutions degrade faster.[1][2] |
| pH Stability | 7.0 – 9.0 | Unstable at pH < 6.0 (Rapid lactonization).[1][2] |
| Light Sensitivity | High | Protect from UV/Visible light.[1][2] |
Module 1: Physical Storage & Handling
Q: My vial arrived at room temperature, but the label says -20°C. Is it degraded?
A: Likely not, provided the transit time was short (<72 hours) and the vial remained sealed.
-
The Science: While the long-term storage optimum is -20°C to arrest chemical kinetics, the solid salt form is relatively stable at ambient temperatures for short durations if humidity is excluded.[1]
-
Action: Immediately transfer the vial to a -20°C non-frost-free freezer.
-
Verification: If the solid appears "gummy" or liquefied upon arrival, hygroscopic failure has occurred. Perform a purity check via HPLC before use.[1][2]
Q: The powder has turned into a sticky gel. Can I still use it?
A: No. This indicates the sodium salt has absorbed significant atmospheric moisture (deliquescence).[2]
-
The Mechanism: Water absorption triggers hydrolysis of the ester side chains and facilitates oxidative degradation. The weighed mass will now be inaccurate due to water weight.
-
Prevention Protocol:
-
Remove vial from -20°C storage.
-
Place in a desiccator at RT for 30–60 minutes .
-
Only open the cap once the vial feels warm to the touch. This prevents condensation from forming on the cold solid.
-
Module 2: Solubilization & Chemistry
Q: What is the best solvent for preparing stock solutions?
A: Dimethyl Sulfoxide (DMSO) or Methanol are superior to water for stock solutions.[2]
-
Reasoning:
-
Solubility Data:
| Solvent | Solubility Rating | Stability (at -20°C) | Recommendation |
| DMSO | High (>10 mg/mL) | 3–6 Months | Recommended for Stock |
| Methanol | High | 1–3 Months | Good alternative; volatile.[1][2] |
| Water | Soluble | < 1 Month | Use only for immediate application. |
Q: I dissolved the compound in PBS (pH 7.4), but my HPLC peaks are shifting. Why?
A: You may be observing Lactonization , particularly if the pH drifted or if the sample was subjected to heat.
-
The Mechanism: Statins exist in an equilibrium between the Hydroxy Acid (Active Salt) and the 1,5-Lactone (Inactive) forms.[2]
-
Acidic Conditions (pH < 6): Drives the reaction toward the Lactone.
-
Basic Conditions (pH > 8): Drives the reaction toward the Open Acid (Salt).[2]
-
-
Troubleshooting: Ensure your buffer capacity is sufficient to maintain pH 7.0–8.0. Avoid phosphate buffers if freezing, as phosphate salts can precipitate and cause localized pH drops (acid spikes) during the freezing process.[2]
Module 3: Experimental Workflows & Logic
Workflow 1: Safe Reconstitution Protocol
This logic ensures minimal degradation during the critical "solubilization" phase.
Caption: Decision tree for safe reconstitution. Note the critical equilibration step to prevent hygroscopic failure.
Workflow 2: The pH-Stability Equilibrium
Understanding the chemical fate of the molecule based on solvent pH.
Caption: The pH-dependent equilibrium.[1][2] Acidic conditions force the compound into its lactone form, altering HPLC retention times and biological activity.
Module 4: Troubleshooting FAQ
Q: How do I distinguish between the Sodium Salt and the Lactone form on HPLC?
A: They have distinct retention times due to polarity differences.
-
The Sodium Salt (Open Acid): More polar.[2] Elutes earlier on Reverse Phase (C18) columns.
-
The Lactone: Less polar (neutral).[2] Elutes later .
-
Diagnostic Test: If you suspect degradation, run a standard.[1][2] Then, take a small aliquot, acidify it (add dilute HCl), let it sit for 30 mins, and run it again. If the main peak disappears and a new, later-eluting peak appears, your original peak was the salt, and the new peak is the lactone.[2]
Q: Can I sonicate the solution to speed up dissolution?
A: Use caution.
-
Risk: Extended sonication generates heat.[1][2] Heat + Aqueous environment = Hydrolysis of the ester side chain (distinct from lactonization).[2] Vortexing is preferred.[1][2]
References
-
PubChem. (n.d.).[1][2][3] Pravastatin Sodium - Compound Summary. (Used for general statin salt physicochemical properties).[1][2] Retrieved from [Link][1][2]
Sources
Resolving peak tailing in HPLC analysis of 3-Hydroxypravastatin
Executive Summary: The Polarity Challenge
3-Hydroxypravastatin (often designated as Pravastatin Related Compound A in USP/Ph. Eur. monographs) presents a distinct chromatographic challenge compared to its parent compound. As a polar metabolite with an exposed carboxylic acid moiety and multiple hydroxyl groups, it is highly susceptible to secondary silanol interactions and ionization instability .
Peak tailing (
Interactive Troubleshooting Modules
Module A: The Chemistry of Tailing (Silanol Activity)
User Question: “I am using a standard C18 column, but the 3-Hydroxypravastatin peak tails significantly (Tailing Factor > 1.5), while the parent Pravastatin looks fine. Why?”
Technical Insight: 3-Hydroxypravastatin is more polar and elutes earlier than Pravastatin. Tailing in acidic/polar analytes is predominantly caused by Silanol Activity . Even on "C18" columns, unreacted silanol groups (Si-OH) on the silica surface can behave as weak acids.
-
Mechanism: If the mobile phase pH is near 4–6, the silanols ionize (
). The protonated amine or hydrogen-bonding regions of the statin interact with these negative sites, causing a "drag" on the tail of the peak. -
Why 3-Hydroxy fails first: Its added polarity increases its affinity for the polar silica surface relative to the hydrophobic C18 ligands, exacerbating the tailing effect.
Visualization: The Silanol Trap
Figure 1: Mechanism of peak tailing. The secondary interaction with silanols (red path) delays a fraction of the analyte, stretching the peak tail.
Corrective Protocol: Mobile Phase Modification
To mask silanols, you must either suppress their ionization (low pH) or block them competitively (additives).[1]
-
The "Ph. Eur."[2] Approach (Competitive Blocking):
-
Add Triethylamine (TEA): Add 0.1% TEA to the mobile phase. TEA is a strong base that binds to silanols more aggressively than the statin, effectively "capping" the active sites.
-
Note: This is common in older methods (e.g., Ph. Eur. Monograph 2059).
-
-
The Modern Approach (pH Suppression):
-
Lower pH: Adjust mobile phase to pH 3.0 using Formic Acid or Phosphate buffer.
-
Why: At pH 3.0, silanols (pKa ~3.5–4.5) are protonated (neutral), and the carboxylic acid of the statin is also protonated. Neutral-neutral interactions minimize tailing.
-
Module B: Ionization & pKa Management
User Question: “My retention times are drifting, and the peak width varies between runs. Is my column dying?”
Technical Insight: This is likely a pH Robustness issue, not column failure.
-
The Physics: The pKa of the carboxylic acid in Pravastatin derivatives is approximately 4.5.
-
The Danger Zone: If you operate at pH 4.0–5.0, the molecule exists as a 50/50 mixture of ion and neutral acid. Slight fluctuations in buffer pH (even ±0.1) will drastically shift the equilibrium, causing peak splitting or broadening.
Protocol: The "Rule of 2"
Always operate at least 2 pH units away from the pKa.
| Target Mode | pH Setting | State of Analyte | Recommended Buffer |
| Suppressed | pH < 2.5 | Fully Protonated (Neutral) | 0.1% Formic Acid or Phosphoric Acid |
| Ionized | pH > 6.5 | Fully De-protonated (Anionic) | 10-20 mM Phosphate or Ammonium Acetate |
Recommendation: For 3-Hydroxypravastatin, pH 7.0 (Phosphate buffer) is often preferred (USP method standard) because the ionized form is highly soluble, and modern "Base Deactivated" columns handle the anionic form well without tailing.
Module C: Sample Solvent Mismatch (The "Shark Fin" Peak)
User Question: “The peak looks distorted, almost like a shark fin (fronting/tailing mix). I dissolved the sample in 100% Methanol.”
Technical Insight: This is Solvent Strength Mismatch . If your mobile phase is 60% Water / 40% Methanol, but your sample is in 100% Methanol, the sample plug is "stronger" than the mobile phase. The analyte travels too fast through the column head, spreading out before focusing.
Protocol: Diluent Matching
-
Ideal: Dissolve sample in the Mobile Phase .
-
Compromise: If solubility is an issue, use the Mobile Phase with slightly higher organic content, but never 100% organic.
-
Injection Volume: If you must use strong solvent, reduce injection volume to <5 µL to allow instantaneous dilution.
Diagnostic Workflow
Use this logic tree to isolate the root cause of your tailing.
Figure 2: Step-by-step diagnostic logic for resolving peak asymmetry.
Validated Reference Parameters
The following parameters are synthesized from USP and Ph. Eur. monographs for Pravastatin Related Compounds.[2][3][4][5][6]
| Parameter | Specification | Purpose |
| Column | USP L1 (C18), 4.6 x 150mm, 3-5 µm | Standard reversed-phase retention. |
| End-Capping | Required (Base Deactivated) | Minimizes silanol interactions with the 3-OH group. |
| Mobile Phase A | Phosphate Buffer pH 7.0 or Acetic Acid/TEA | pH 7 ensures ionization; TEA blocks silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier.[7][8] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow. |
| Tailing Limit | NMT 2.0 (USP General) |
References
-
USP Monograph: Pravastatin Sodium.[4][5][6] United States Pharmacopeia (USP).[4][5][6] (Defines "Related Compound A" and L1 column requirements).
-
European Pharmacopoeia (Ph.[2] Eur.): Pravastatin Sodium Monograph 2059.[2] (Details the use of Acetic Acid and Triethylamine for peak shape control).
-
Phenomenex Technical Note: How to Reduce Peak Tailing in HPLC. (Detailed mechanism of silanol interactions and pH suppression).
-
PubChem Compound Summary: 3-Hydroxypravastatin. (Chemical structure and properties verifying polarity).
-
Chrom Tech Support: Troubleshooting Peak Tailing. (General troubleshooting for acidic/basic analytes).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mn-net.com [mn-net.com]
- 3. ajrcps.com [ajrcps.com]
- 4. Pravastatin Sodium USP Monograph | Phenomenex [phenomenex.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. uspbpep.com [uspbpep.com]
- 7. chromtech.com [chromtech.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
Optimizing Statin Selection in In Vitro Models: A Comparative Guide to Hydrophilic and Lipophilic Agents
Introduction: The Artifact of Lipophilicity
In drug development and metabolic research, statins are the gold standard for HMG-CoA reductase inhibition. However, a common source of experimental failure—or irreproducible data—is the mismatch between the statin’s physicochemical properties and the in vitro model selected.
The core distinction lies in cellular entry . While in vivo pharmacokinetics are driven by hepatic clearance and protein binding, in vitro performance is strictly governed by lipophilicity (passive diffusion) versus hydrophilicity (transporter dependence).
This guide dissects these mechanisms to help you select the correct agent for your specific cell-based assay, ensuring that your data reflects biological reality rather than an artifact of solubility or membrane permeability.
The Physicochemical Divide: Mechanism of Action
To interpret potency data correctly, one must understand how the drug reaches its target (HMG-CoA reductase) residing in the endoplasmic reticulum.
The Two Classes[1][2][3]
-
Lipophilic Statins (Passive Entry): Atorvastatin, Simvastatin, Lovastatin, Fluvastatin, Pitavastatin.[1][2]
-
Behavior: Cross cell membranes freely via passive diffusion.[2] They affect both hepatic and extra-hepatic cells non-selectively in vitro.
-
-
Hydrophilic Statins (Active Entry): Rosuvastatin, Pravastatin.[3][2]
-
Behavior: Require specific uptake transporters (OATP1B1/SLCO1B1) to enter the cell. They are highly hepatoselective.
-
Visualization: Cellular Entry Mechanisms
The following diagram illustrates the critical dependence of hydrophilic statins on OATP transporters, whereas lipophilic statins bypass this requirement.
Figure 1: Differential cellular entry. Lipophilic statins diffuse passively, while hydrophilic statins require OATP1B1 expression for efficacy.
Critical Experimental Design Considerations
A. Cell Line Selection (The "OATP Trap")
The most common error in statin research is testing hydrophilic statins in cells that lack the necessary transporters.
| Cell Model | OATP1B1 Expression | Suitability for Hydrophilic Statins | Suitability for Lipophilic Statins |
| Primary Human Hepatocytes (PHH) | High (Physiological) | High (Gold Standard) | High |
| HepG2 (Hepatoma) | Variable/Low | Low to Moderate (May require higher doses) | High |
| Huh-7 | Low | Low | High |
| HEK293 / HeLa / CHO | Negligible | Unsuitable (Unless transfected) | High (Used for toxicity/off-target studies) |
Expert Insight: If you observe that Pravastatin has an IC50 >100-fold higher than Atorvastatin in HepG2 cells, it is likely an artifact of low transporter expression, not a lack of intrinsic enzyme inhibition potency.
B. The "Lactone Error" (Simvastatin & Lovastatin)
Simvastatin and Lovastatin are sold as lactones (prodrugs) .[4] They are pharmacologically inactive in vitro until the lactone ring is hydrolyzed to the hydroxy acid form. In the body, the liver does this. In a petri dish, you must do it chemically before treatment.
Protocol: Chemical Activation of Simvastatin
-
Dissolve Simvastatin (Lactone) in 100% Ethanol .
-
Add 0.1N NaOH .
-
Incubate at 50°C for 2 hours .
-
Adjust pH to ~7.2 with 0.1N HCl .
-
Dilute to working concentration. Failure to perform this step will result in delayed or null efficacy data.
C. Solubility and Vehicles
-
Lipophilic: Require DMSO or Ethanol. Final concentration of DMSO on cells must be <0.1% to avoid solvent toxicity masking the drug effect.
-
Hydrophilic: Soluble in water or PBS.[5] Preferred for sensitive assays where organic solvents are confounding factors.
Comparative Performance Data
The following data summarizes the expected performance in a competent hepatic model (e.g., PHH or OATP-transfected cells).
| Statin | Type | LogP (Lipophilicity) | IC50 (HMG-CoA Reductase)* | Primary In Vitro Utility |
| Pitavastatin | Lipophilic | ~4.0 | ~3.2 nM | High potency, general screening. |
| Rosuvastatin | Hydrophilic | ~0.3 | ~3.9 nM | High potency, hepatocyte-specific signaling. |
| Atorvastatin | Lipophilic | ~5.7 | ~10.5 nM | General standard for lipophilic comparison. |
| Simvastatin (Acid) | Lipophilic | ~4.7 | ~5.8 nM | Cancer cell cytotoxicity; requires activation. |
| Pravastatin | Hydrophilic | ~1.6 | ~20–40 nM | Negative control for non-hepatic toxicity. |
*IC50 values are approximate and dependent on assay conditions (e.g., substrate concentration).
Protocol: Statin Cytotoxicity vs. Efficacy Profiling
This protocol is designed to differentiate between specific HMG-CoA reductase inhibition (efficacy) and non-specific membrane/mitochondrial toxicity.
Objective: Compare Atorvastatin (Lipo) vs. Rosuvastatin (Hydro) in HepG2 cells.
Workflow Visualization
Figure 2: Experimental workflow including the critical decision node for prodrug activation.
Step-by-Step Methodology
1. Reagent Preparation
-
Atorvastatin: Dissolve in DMSO to make a 10 mM stock.[6] Store at -20°C.
-
Rosuvastatin: Dissolve in sterile water or PBS to make a 10 mM stock.
-
Controls: Vehicle control (DMSO matched to highest concentration, typically 0.1%) and Media control.
2. Cell Seeding
-
Seed HepG2 cells at
cells/well in a 96-well plate. -
Allow attachment for 24 hours in complete media (DMEM + 10% FBS).
3. Treatment (Lipid-Depleted Conditions)
-
Crucial Step: Switch to Lipoprotein-Deficient Serum (LPDS) media 24 hours prior to treatment. This upregulates HMG-CoA reductase and LDL receptors, maximizing the assay window.
-
Treat cells with a dose-response curve (e.g., 1 nM to 100 µM) for 24–48 hours.
4. Dual Readout
-
Efficacy (LDL Uptake): Incubate with fluorescently labeled LDL (e.g., Dil-LDL) for the final 4 hours. Wash and measure fluorescence. Expectation: Statins increase LDL uptake via LDLR upregulation.
-
Toxicity (ATP/MTT): Use CellTiter-Glo (ATP) or MTT assay. Expectation: Lipophilic statins will show toxicity at high micromolar concentrations (>10 µM); Hydrophilic statins should remain non-toxic.
Expert Troubleshooting & Artifacts
| Observation | Probable Cause | Solution |
| Simvastatin shows no effect | Prodrug form used without hydrolysis. | Perform alkaline hydrolysis (see Section 3B). |
| Rosuvastatin shows low potency in HepG2 | Low OATP transporter expression. | Use Primary Hepatocytes or verify OATP levels; accept higher IC50 as model limitation. |
| High toxicity in non-hepatic cells | Lipophilic statin accumulation. | Use a hydrophilic statin (Pravastatin) as a negative control to prove the effect is transporter-independent. |
| Precipitation in media | Drug concentration > solubility limit in aqueous buffer. | Check solubility limits; ensure DMSO stock is vortexed vigorously upon addition to media. |
References
-
Hamelin, B. A., & Turgeon, J. (1998). Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors. Trends in Pharmacological Sciences.
-
McTaggart, F., et al. (2001). Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor. American Journal of Cardiology.
-
Björkhem-Bergman, L., et al. (2011). Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki / Helda.
-
Fujino, H., et al. (2004). Transporter-mediated influx and efflux mechanisms of pitavastatin, a new inhibitor of HMG-CoA reductase. Journal of Pharmacy and Pharmacology.
-
Schonewille, M., et al. (2016). Statins increase hepatic cholesterol synthesis and LDL uptake in mice. Journal of Lipid Research.
-
Protocols.io. (2022).[6] Activation of Simvastatin.[6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hydrophilic or Lipophilic Statins? [frontiersin.org]
- 3. Lipophilic but not hydrophilic statins selectively induce cell death in gynaecological cancers expressing high levels of HMGCoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. protocols.io [protocols.io]
- 7. Activation of Simvastatin [protocols.io]
- 8. Lipophilic but not hydrophilic statins selectively induce cell death in gynaecological cancers expressing high levels of HMGCoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the statins cytotoxicity in freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Hydroxypravastatin and Other Statin Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of lipid-lowering therapeutics, a nuanced understanding of statin metabolism is paramount. While the parent statin compounds are extensively studied, their metabolites, which can possess significant biological activity, often play a crucial role in both efficacy and safety profiles. This guide provides an in-depth, head-to-head comparison of 3-Hydroxypravastatin and other major statin metabolites, supported by experimental data and detailed protocols to empower your research.
The Critical Role of Statin Metabolites in Pharmacodynamics
Statins, inhibitors of HMG-CoA reductase, are a cornerstone in the management of hypercholesterolemia.[1] However, their in vivo journey is complex, involving extensive metabolism that generates a diverse array of metabolites. These metabolites are not always inert byproducts; many exhibit inhibitory activity against HMG-CoA reductase, contributing to the overall therapeutic effect and, in some cases, the potential for adverse drug reactions.[2][3] Understanding the comparative potency and pharmacokinetic profiles of these metabolites is therefore essential for a comprehensive assessment of a statin's clinical performance.
Pravastatin is unique among statins for its relatively hydrophilic nature and distinct metabolic profile.[4][5] Unlike lipophilic statins such as atorvastatin and simvastatin, which are heavily metabolized by the cytochrome P450 (CYP) 3A4 system, pravastatin undergoes minimal CYP-mediated metabolism.[4] Its major biotransformation pathways include isomerization to 6-epi pravastatin and the 3α-hydroxy isomer of pravastatin (SQ 31,906), also known as 3-Hydroxypravastatin.[6]
Comparative Analysis of HMG-CoA Reductase Inhibition
The primary measure of a statin's or its metabolite's efficacy is its ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
A comprehensive in vitro study using a unified methodology provides a robust basis for comparing the inhibitory potency of various statin acids and their metabolites.[3]
Table 1: Comparative HMG-CoA Reductase Inhibitory Activity (IC50) of Statin Metabolites
| Statin/Metabolite | IC50 (nM) | Relative Potency Notes |
| Pravastatin | 20.1[2] | Parent drug for comparison. |
| 3-Hydroxypravastatin | Est. 201 - 804 | Estimated to have 2.5-10% the potency of pravastatin.[7] |
| Atorvastatin | 10.5[2] | Active parent drug. |
| 2-hydroxyatorvastatin | 12.1[2] | Major active metabolite with potency similar to the parent drug.[3] |
| 4-hydroxyatorvastatin | 63.5[2] | Active metabolite with lower potency than the parent drug.[3] |
| Rosuvastatin | 3.9[2] | Potent parent drug. |
| N-desmethyl rosuvastatin | - | Considered to have approximately one-sixth to one-half the inhibitory activity of the parent compound. |
| Simvastatin acid | 5.8[2] | The active hydroxy acid form of the prodrug simvastatin. |
| Lovastatin acid | - | The active hydroxy acid form of the prodrug lovastatin. |
| Pitavastatin | 3.2[2] | Potent parent drug. |
| Fluvastatin (3R,5S) | 4.9[2] | Active enantiomer. |
| Fluvastatin (3S,5R) | >1000[2] | Inactive enantiomer.[3] |
From this data, it is evident that while pravastatin itself is a moderately potent HMG-CoA reductase inhibitor, its major metabolite, 3-Hydroxypravastatin, is significantly less active. In contrast, atorvastatin's major metabolite, 2-hydroxyatorvastatin, retains a potency comparable to the parent drug, thereby contributing significantly to its overall therapeutic effect.[3]
Metabolic Pathways and Pharmacokinetic Profiles: A Comparative Overview
The metabolic stability and pharmacokinetic properties of statin metabolites are critical determinants of their contribution to the overall drug effect and potential for drug-drug interactions.
Pravastatin and 3-Hydroxypravastatin
Pravastatin is administered in its active, open-acid form.[7] A significant portion of its metabolism occurs through non-CYP pathways, including degradation in the stomach and isomerization in the liver.[6][8] This unique metabolic profile reduces the likelihood of drug-drug interactions compared to statins primarily metabolized by CYP3A4.[4] Pravastatin and its metabolites are cleared through both hepatic and renal routes.[5] The 3α-hydroxy isomeric metabolite of pravastatin has a notably long half-life of up to 77 hours, although its contribution to the overall HMG-CoA reductase inhibition is limited by its lower potency.[7]
Atorvastatin and its Hydroxylated Metabolites
Atorvastatin is also administered in its active form and is extensively metabolized by CYP3A4 to form active ortho- and para-hydroxylated metabolites.[9] These metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[9]
Rosuvastatin and N-desmethyl Rosuvastatin
Rosuvastatin is not extensively metabolized, with the parent compound accounting for the majority of the plasma HMG-CoA reductase inhibitory activity. The major metabolite, N-desmethyl rosuvastatin, is formed primarily by CYP2C9 and is less potent than the parent drug.
Simvastatin and Lovastatin: The Prodrugs
Simvastatin and lovastatin are administered as inactive lactone prodrugs and are hydrolyzed in vivo to their active β-hydroxy acid forms.[2] Both are extensively metabolized by CYP3A4.[10]
The following diagram illustrates the generalized metabolic pathways of different statins, highlighting the central role of CYP enzymes for most, in contrast to pravastatin.
Caption: Generalized metabolic pathways of major statins.
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity and reproducibility of findings, standardized and self-validating experimental protocols are essential.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Test compounds (3-Hydroxypravastatin and other statin metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a positive control (a known potent statin) and a negative control (vehicle).
-
Initiate Reaction: Add the HMG-CoA substrate to all wells, followed by the HMG-CoA reductase enzyme solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Cellular Cholesterol Uptake Assay
This assay assesses the downstream effect of HMG-CoA reductase inhibition on cellular cholesterol metabolism, specifically the uptake of LDL cholesterol.
Principle: Cells are treated with the test compounds, and the subsequent uptake of fluorescently labeled LDL (e.g., DiI-LDL) is quantified using fluorescence microscopy or a plate reader.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (3-Hydroxypravastatin and other statin metabolites)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed the HepG2 cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24-48 hours) to allow for changes in LDL receptor expression. Include appropriate controls.
-
LDL Uptake: Remove the treatment medium and incubate the cells with a medium containing fluorescently labeled LDL for a specific duration (e.g., 2-4 hours).
-
Washing: Wash the cells multiple times with a suitable buffer to remove any unbound fluorescent LDL.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. Alternatively, visualize and quantify the cellular fluorescence using a fluorescence microscope and image analysis software.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein content. Compare the LDL uptake in treated cells to that in control cells to determine the effect of the test compounds.
Implications for Drug Development and Clinical Research
The comparative analysis of statin metabolites offers several key insights for drug development and clinical research:
-
Pravastatin's Unique Profile: The lower potency of 3-Hydroxypravastatin suggests that the therapeutic effect of pravastatin is primarily driven by the parent compound. Its minimal reliance on CYP450 metabolism makes it a potentially safer option in polypharmacy settings to avoid drug-drug interactions.[11]
-
Active Metabolites Matter: For statins like atorvastatin, the presence of highly active metabolites significantly contributes to their overall efficacy. This underscores the importance of characterizing the full metabolic profile of new chemical entities in drug discovery.
-
Informing Clinical Study Design: Understanding the pharmacokinetic variability of statin metabolites can help in designing more robust clinical trials and interpreting patient responses.
References
-
Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2021). Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. Drug Metabolism and Disposition, 49(8), 659-669. [Link]
-
University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Helda. [Link]
-
Wikipedia. (n.d.). Pravastatin. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Dr.Oracle. (2025, May 1). Is pravastatin (a statin) the least metabolized through the liver?. [Link]
-
Al-Karmalawy, A. A., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Separations, 9(12), 400. [Link]
-
PharmGKB. (n.d.). Pravastatin Pathway, Pharmacokinetics. [Link]
-
Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412. [Link]
-
Neuvonen, P. J., Niemi, M., & Backman, J. T. (2006). Drug interactions with lipid-lowering drugs: mechanisms and clinical significance. Clinical Pharmacology & Therapeutics, 80(6), 565-581. [Link]
-
National Center for Biotechnology Information. (n.d.). Pravastatin. In StatPearls. [Link]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link]
-
Keidar, S., et al. (1993). Pravastatin inhibits cellular cholesterol synthesis and increases low density lipoprotein receptor activity in macrophages: in vitro and in vivo studies. British Journal of Clinical Pharmacology, 36(6), 513-518. [Link]
-
Corsini, A., et al. (1999). Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins). Pharmacology & Therapeutics, 84(3), 413-424. [Link]
-
Magellan Health. (n.d.). Therapeutic Class Overview Statins (HMG-CoA Reductase Inhibitors). [Link]
-
Carbonell, T., & Freire, E. (2005). Binding thermodynamics of statins to HMG-CoA reductase. Biochemistry, 44(35), 11741-11748. [Link]
-
Singh, D., & Robinson, J. G. (2007). Pravastatin. A review of its pharmacological properties and therapeutic potential in hypercholesterolaemia. Drugs, 67(15), 2235-2256. [Link]
-
Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117-125. [Link]
-
Desager, J. P., & Horsmans, Y. (1996). Clinical pharmacokinetics of pravastatin. Clinical Pharmacokinetics, 31(6), 448-471. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. Clinical pharmacokinetics of pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pravastatin - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. ClinPGx [clinpgx.org]
Comparative Guide: Differential Effects of Pravastatin and Rosuvastatin on CYP450 Enzymes
Executive Summary
In the landscape of HMG-CoA reductase inhibitors, Pravastatin and Rosuvastatin are distinct due to their hydrophilicity and minimal reliance on the Cytochrome P450 (CYP450) system for clearance.[1] Unlike lipophilic statins (e.g., atorvastatin, simvastatin) which are heavily metabolized by CYP3A4, these two agents offer a "cleaner" drug-drug interaction (DDI) profile.
However, they are not identical.[1] Pravastatin is effectively CYP-independent, relying on cytosolic sulfation and renal clearance. Rosuvastatin , while largely excreted unchanged, undergoes minor oxidative metabolism via CYP2C9 and CYP2C19.[2] This guide delineates these mechanistic differences and provides validated experimental protocols for assessing their inhibitory potential in human liver microsomes (HLM).
Mechanistic Profiling: The Metabolic Divergence
Pravastatin: The Cytosolic Route
Pravastatin is unique among statins. It is not a significant substrate for CYP450 enzymes.[1][2] Upon entry into the hepatocyte via OATP1B1 (SLCO1B1) , it bypasses the smooth endoplasmic reticulum (where CYPs reside) and undergoes metabolism in the cytosol.
-
Primary Mechanism: Sulfation via sulfotransferases (SULTs).
-
Secondary Mechanism: Isomerization in the acidic environment of the stomach (pre-absorption) and enzymatic ring hydroxylation.
-
Key Metabolite: 3α-hydroxy isomeric metabolite (SQ 31,906), which possesses 1/10th to 1/40th the activity of the parent compound.[3]
Rosuvastatin: The Minor CYP Route
Rosuvastatin is also taken up by OATP1B1 , but approximately 10% of the dose undergoes oxidative metabolism.
-
Primary Enzyme: CYP2C9 (major contributor to the minor metabolism).[4]
-
Key Metabolite: N-desmethylrosuvastatin.[2][6][7] While this metabolite is active, it accounts for <10% of the circulating HMG-CoA reductase inhibitory activity.
-
Crucial Distinction: Rosuvastatin is neither a substrate nor a significant inhibitor of CYP3A4, the enzyme responsible for metabolizing ~50% of all marketed drugs.
Visualizing the Pathways
The following diagram illustrates the differential processing of both drugs within the hepatocyte.
Figure 1: Differential metabolic fates. Pravastatin undergoes cytosolic sulfation, while Rosuvastatin undergoes minor oxidative metabolism via CYP2C9.
Comparative Performance Data
The following data aggregates findings from standard in vitro inhibition assays. These values are critical for predicting "Perpetrator" potential in DDIs.
Table 1: CYP450 Interaction Profile[10]
| Feature | Pravastatin | Rosuvastatin | Clinical Significance |
| Lipophilicity (LogD) | -0.23 (Hydrophilic) | -0.33 (Hydrophilic) | Low passive diffusion; high dependence on transporters. |
| CYP3A4 Substrate | No | No | Safe to use with macrolides/azole antifungals. |
| CYP2C9 Substrate | No | Yes (Minor) | Rosuvastatin levels may slightly increase in CYP2C9 poor metabolizers. |
| CYP Inhibition (Ki) | > 50 µM (All isoforms) | > 50 µM (CYP3A4, 2D6)Weak 2C9 inhibition | Neither drug is a potent inhibitor at therapeutic concentrations. |
| Primary Clearance | Renal (20%) + Biliary | Biliary (90%) | Pravastatin requires dose adjustment in renal impairment. |
Inhibition Constants (Ki)
Unlike Simvastatin (which inhibits CYP3A4 with Ki ~11 µM), both Pravastatin and Rosuvastatin demonstrate high Ki values, indicating low affinity for the enzymes.
-
Pravastatin: Ki > 100 µM for CYP3A4, 2C9, 2D6.
-
Rosuvastatin: Ki > 100 µM for CYP3A4; Ki ~ >50 µM for CYP2C9.
-
Interpretation: At typical Cmax (plasma concentrations), neither drug reaches levels sufficient to competitively inhibit these enzymes.
Experimental Protocol: High-Throughput CYP Inhibition Assay
To validate the "clean" profile of these statins in a drug development pipeline, we utilize a Human Liver Microsome (HLM) inhibition assay. This protocol is designed to determine the IC50 of the statin against specific probe substrates.
Principle
We incubate the statin (test inhibitor) with HLMs and a specific probe substrate (e.g., Tolbutamide for CYP2C9). If the statin binds the enzyme, the metabolism of Tolbutamide to 4-hydroxytolbutamide will decrease.
Reagents & Systems
-
Test Compounds: Pravastatin, Rosuvastatin (0.1 µM – 100 µM).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Probe Substrates:
Step-by-Step Workflow
-
Pre-Incubation:
-
Reaction Initiation:
-
Add NADPH cofactor + Probe Substrate cocktail.[13]
-
-
Incubation:
-
Incubate at 37°C for 10–20 minutes (linear phase of metabolite formation).
-
-
Quenching:
-
Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Why: Stops the enzymatic reaction and precipitates proteins.
-
-
Analysis:
-
Centrifuge (3000g, 10 min).
-
Inject supernatant into LC-MS/MS.
-
Monitor MRM transitions for Probe Metabolites.
-
Assay Visualization
Figure 2: HLM Inhibition Assay Workflow. This standardized protocol determines if the statin inhibits the metabolism of specific probe drugs.
Clinical Implications & DDI Risk[2][17]
The "Victim" Potential (Substrate Risk)
-
Pravastatin: Extremely low risk. Since it does not rely on CYPs, strong CYP inhibitors (e.g., Ritonavir, Ketoconazole) do not significantly elevate Pravastatin plasma levels via metabolic blockade.
-
Rosuvastatin: Low to Moderate risk. While CYP2C9 inhibition (e.g., by Fluconazole) has a minimal effect, OATP1B1 inhibition is the major threat. Drugs like Cyclosporine (an OATP inhibitor) can increase Rosuvastatin exposure by 7-fold.[12][14]
The "Perpetrator" Potential (Inhibitor Risk)
Both drugs are considered "clean."
-
They do not inhibit CYP3A4, meaning they will not cause toxicity of co-administered narrow-therapeutic-index drugs like Tacrolimus or Fentanyl.
-
Recommendation: For patients on complex polypharmacy (HIV antivirals, transplant rejection drugs), Pravastatin is often the theoretical "safest" choice metabolically, though Rosuvastatin offers higher potency.
References
-
McTaggart, F., et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology.[12]
-
Neuvonen, P. J., et al. (2006). "Drug interactions with lipid-lowering drugs: mechanisms and clinical relevance." Clinical Pharmacology & Therapeutics.
-
US Food and Drug Administration (FDA). (2024). "Crestor (rosuvastatin calcium) Prescribing Information."
-
US Food and Drug Administration (FDA). (2024). "Pravachol (pravastatin sodium) Prescribing Information."
-
White, C. M. (2002). "A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin." Journal of Clinical Pharmacology.
-
Jacobsen, W., et al. (2000). "Comparison of cytochrome P450 2C9 inhibition by statins in human liver microsomes." Drug Metabolism and Disposition.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of polymorphisms in ABCG2, SLCO1B1, SLC10A1 and CYP2C9/19 on plasma concentrations of rosuvastatin and lipid response in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 8. In vitro comparative inhibition profiles of major human drug metabolising cytochrome P450 isozymes (CYP2C9, CYP2D6 and CYP3A4) by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pitavastatin pravastatin rosuvastatin: Topics by Science.gov [science.gov]
- 11. Comparison of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins) as inhibitors of cytochrome P450 2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide: Quantitative Control of Pravastatin Impurities Under ICH Frameworks
Executive Summary
Pravastatin Sodium presents a unique analytical challenge due to its reversible conversion into Pravastatin Lactone (R-414) under acidic conditions and the presence of stereochemical isomers like 6'-epi-Pravastatin (R-418) . While legacy HPLC methods (USP <621>) offer robustness, they often lack the throughput and sensitivity required for modern Quality by Design (QbD) workflows.
This guide compares the standard HPLC-UV approach against an advanced UHPLC-DAD methodology. We establish quantitative limits based on ICH Q3A(R2) (API) and ICH Q3B(R2) (Drug Product) guidelines, specifically addressing the kinetic instability of the hydroxy-acid moiety.
The Regulatory Landscape: Establishing Limits[1][2][3][4]
To validate a method, one must first define the "Goal Posts." For Pravastatin (Max Daily Dose: 40–80 mg), the limits are stricter than for low-potency drugs.
ICH Threshold Calculation
The following table derives the specific limits for Pravastatin based on a Maximum Daily Dose (MDD) of 80 mg.
| Threshold Type | ICH Guideline | Calculation Rule (MDD 10mg–100mg) | Limit for Pravastatin (80mg Dose) |
| Reporting | Q3A (API) | 0.05% | 0.05% |
| Identification | Q3A (API) | 0.10% or 1.0 mg (lower applies) | 0.10% (0.08 mg) |
| Qualification | Q3A (API) | 0.15% or 1.0 mg (lower applies) | 0.15% |
| Reporting | Q3B (Product) | 0.1% | 0.1% |
| Identification | Q3B (Product) | 0.5% or 200 µg (lower applies) | 0.25% (200 µg / 80 mg) |
| Qualification | Q3B (Product) | 0.5% or 200 µg (lower applies) | 0.25% |
Critical Insight: For the Drug Product, the Identification and Qualification thresholds converge at 0.25% due to the 200 µg absolute limit. Any impurity exceeding this must be chemically identified and toxicologically qualified.
Impurity Profiling & Chemistry
Understanding the mechanism of formation is the only way to prevent "ghost" impurities generated during sample preparation.
The Lactonization Pathway
Pravastatin is a 3,5-dihydroxy acid. In the presence of acid or even slightly acidic organic solvents (like unbuffered methanol), it cyclizes to form the Lactone. This reaction is reversible at high pH.
Figure 1: Degradation pathway of Pravastatin.[1][2] Note the reversible nature of the Lactone formation, which necessitates pH control (pH 7.0–9.0) during sample prep.
Comparative Analysis: HPLC vs. UHPLC
This section objectively compares the legacy USP approach with a modernized UHPLC workflow.
| Feature | Legacy Method (HPLC-UV) | Modern Method (UHPLC-DAD) | Verdict |
| Column | C18, 4.6 x 150mm, 5µm | C18, 2.1 x 100mm, 1.7µm | UHPLC provides 3x efficiency. |
| Run Time | 45–60 Minutes | 8–12 Minutes | UHPLC increases throughput by 500%. |
| LOD (Limit of Detection) | ~0.03% | ~0.005% | UHPLC required for trace analysis (ICH M7). |
| Solvent Consumption | ~60 mL / run | ~5 mL / run | UHPLC reduces waste disposal costs by 90%. |
| Resolution (Rs) | Lactone/Acid Rs ~ 2.5 | Lactone/Acid Rs > 5.0 | UHPLC offers superior separation of isomers. |
| Risk Factor | On-column lactonization if run long. | Fast elution minimizes on-column degradation. | UHPLC is chemically safer for this molecule. |
Scientific Rationale: The legacy method uses a large volume of mobile phase and long residence times. Since the stationary phase (silica) can be slightly acidic, longer residence times increase the risk of generating the lactone impurity during the run, leading to false positives. The UHPLC method minimizes this exposure.
Experimental Protocol: Self-Validating UHPLC System
This protocol is designed to be self-validating , meaning system suitability steps are embedded to detect lactonization artifacts immediately.
Reagents & Conditions
-
Mobile Phase A: 0.1% Triethylamine (TEA) in Water, adjusted to pH 7.0 with Phosphoric Acid. ( Note: TEA acts as a masking agent for silanols and maintains basicity to prevent lactonization.)
-
Mobile Phase B: Acetonitrile / Methanol (50:50).
-
Column: BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Wavelength: 238 nm (Max absorption for diene system).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Dissolve TEA in water.
-
Adjust pH precisely to 7.0 ± 0.1.
-
Why? pH < 6.0 triggers lactonization; pH > 8.0 damages the silica column.
-
-
Standard Preparation:
-
Dissolve Pravastatin Sodium Reference Standard in Diluent (Buffer pH 7.0 : MeOH, 80:20).
-
Caution: Never dissolve in pure Methanol or Acetonitrile; the lack of buffer will cause rapid lactonization.
-
-
System Suitability (The "Self-Check"):
-
Inject a resolution solution containing Pravastatin and Pravastatin Lactone.
-
Requirement: Resolution (Rs) > 2.0.
-
Tailing Factor: NMT 1.5 (Pravastatin peak).
-
-
Gradient Program:
-
0 min: 15% B
-
2 min: 15% B
-
8 min: 60% B
-
9 min: 90% B
-
10 min: 15% B (Re-equilibration)
-
Calculation of Impurities (RRF Approach)
Because the Lactone loses the carboxylic acid group and alters the chromophore environment slightly, its response factor differs from the parent.
-
RRF (Lactone): Typically ~1.2 (Must be experimentally determined).
-
RRF (6-epi): Typically 1.0.[3]
Decision Logic for Out-of-Specification (OOS)
When an impurity exceeds the ICH limit, follow this logic to determine if it is a process artifact or a true degradation product.
Figure 2: Decision tree for investigating OOS impurity results. Distinguishing between analytical artifacts (pH-induced) and true sample degradation is the first step.
References
-
International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][5][6][7][8] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[4][5][6] Q3B(R2): Impurities in New Drug Products.[3][9][10][4][5][7] Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). Pravastatin Sodium Monograph. USP-NF Online.[1] (Requires Subscription).[10]
-
European Medicines Agency (EMA). (2017). ICH M7(R1): Assessment and control of DNA reactive (mutagenic) impurities. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
Is 3-Hydroxypravastatin more or less active than the parent drug?
An In-Depth Comparative Analysis of the HMG-CoA Reductase Inhibitory Activity of Pravastatin and Its Major Metabolite
For researchers and scientists in the field of pharmacology and drug development, understanding the structure-activity relationships of a drug and its metabolites is paramount. In the realm of cholesterol-lowering agents, pravastatin, a widely prescribed statin, serves as a cornerstone of therapy. However, the biological activity of its metabolites, particularly its major degradation product, 3-hydroxypravastatin, is a subject of significant interest. This guide provides a comprehensive comparison of the HMG-CoA reductase inhibitory activity of 3-hydroxypravastatin relative to its parent drug, pravastatin, supported by available data and detailed experimental methodologies.
The Central Question: Activity of the Metabolite
Pravastatin is administered in its active, open-acid form and competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] During its passage through the body, pravastatin is metabolized into several compounds, with the 3α-hydroxy isomeric metabolite, also known as 3-hydroxypravastatin or SQ 31,906, being a major degradation product.[1] The critical question for researchers is whether this metabolic transformation potentiates, diminishes, or maintains the pharmacological effect of the parent drug.
Available evidence from pharmacological studies and regulatory filings consistently demonstrates that 3-hydroxypravastatin is significantly less active than pravastatin as an inhibitor of HMG-CoA reductase.
Quantitative Comparison of Inhibitory Potency
While specific IC50 or Ki values for 3-hydroxypravastatin are not widely reported in publicly available literature, consistent semi-quantitative data from authoritative sources allows for a clear comparison. The inhibitory activity of 3-hydroxypravastatin is estimated to be approximately 10 to 40 times lower than that of pravastatin.[1][2] Another source suggests the potency is in the range of 2.5% to 10% of the parent compound.
For the parent drug, pravastatin, in vitro studies have established its inhibitory potency against HMG-CoA reductase. For instance, one study reported an IC50 value of 95 nM when assayed in Hep G2 cell homogenates, while another study focusing on in-vitro HMG-CoA reductase inhibition reported an IC50 of 40.6 nM .[3][4] The variation in reported IC50 values can be attributed to different experimental conditions, such as the source of the enzyme and the specific assay protocol.
The following table summarizes the available data on the inhibitory activity of pravastatin and 3-hydroxypravastatin.
| Compound | Target Enzyme | Relative Inhibitory Potency (Compared to Pravastatin) | Reported IC50 Values for Pravastatin | Source(s) |
| Pravastatin | HMG-CoA Reductase | 100% | 40.6 nM, 95 nM | [1][2][3][4] |
| 3-Hydroxypravastatin | HMG-CoA Reductase | 2.5% - 10% (1/10 to 1/40) | Not available | [1][2] |
This substantial decrease in activity indicates that the hydroxylation at the 3-position of the pravastatin molecule is detrimental to its ability to bind to and inhibit the HMG-CoA reductase enzyme.
Understanding the Metabolic Pathway
Pravastatin undergoes several biotransformation pathways, including isomerization to its 6-epi and 3α-hydroxyisomers.[1] The formation of 3-hydroxypravastatin is a key part of its metabolic profile.
Caption: Metabolic pathway of Pravastatin to 3-Hydroxypravastatin.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
To experimentally verify and quantify the inhibitory potency of compounds like pravastatin and its metabolites, a robust in vitro HMG-CoA reductase inhibition assay is essential. The following protocol outlines a common spectrophotometric method.
Principle:
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate. An inhibitor will slow down this reaction, resulting in a reduced rate of NADPH consumption.
Materials:
-
HMG-CoA Reductase enzyme (human recombinant)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (Pravastatin and 3-Hydroxypravastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test compounds at appropriate concentrations in the assay buffer.
-
Reaction Setup: In each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound at various concentrations (or solvent control)
-
NADPH solution
-
-
Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Substrate Addition: Add the HMG-CoA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Safety Operating Guide
3-Hydroxypravastatin, (S)- proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-Hydroxypravastatin, (S)-
Operational Context & Scientific Rationale
3-Hydroxypravastatin (S)- [CAS: 81131-70-6 for parent/related salts] is a major active metabolite of Pravastatin. While often viewed as a secondary byproduct in metabolic stability assays, it retains the HMG-CoA reductase inhibitory pharmacophore.
Why specific disposal is critical:
-
Environmental Persistence: Statins and their hydroxylated metabolites are chemically stable and resistant to standard wastewater treatment hydrolysis. They are emerging contaminants of concern in aquatic ecosystems.
-
Reproductive Toxicity: Like its parent compound, 3-Hydroxypravastatin is classified as a suspected reproductive toxin (H361).[1][2][3] Standard "drain disposal" is strictly prohibited under modern EPA Subpart P regulations.
-
Bioaccumulation: The hydroxyl group increases polarity but does not negate the compound's ability to interact with biological lipid pathways, necessitating high-temperature destruction.
Hazard Profile & Physicochemical Data
Treat this compound as a Potent Pharmaceutical Hazard . Do not rely on the absence of a specific RCRA "P-list" or "U-list" entry to downgrade safety protocols.
| Parameter | Data / Specification | Operational Implication |
| Compound Type | Statin Metabolite (HMG-CoA Inhibitor) | Retains biological activity; handle as API. |
| Physical State | White to off-white powder | High risk of aerosolization during weighing. |
| GHS Classification | H302: Harmful if swallowedH361: Suspected of damaging fertility/unborn childH372: Causes damage to organs (Liver/Muscle) | Zero-tolerance for skin contact or inhalation.[3] |
| Solubility | Soluble in Methanol, Water (pH dependent) | Spills can be cleaned with polar solvents. |
| Waste Code | Non-RCRA Hazardous (Federal)Rec: Treat as Cytotoxic/Repro-Toxic | Incineration Only. Do not landfill. |
Waste Stream Decision Matrix
The following logic flow dictates the disposal path. This system prevents cross-contamination of municipal water supplies.
Figure 1: Decision matrix for segregating 3-Hydroxypravastatin waste streams. Note that all paths lead to incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired powder, weighing boats, contaminated gloves, bench paper.
-
Primary Containment: Place waste directly into a clear polyethylene bag (minimum 2 mil thickness). Do not seal yet.
-
Deactivation (Surface): If the powder was loose, wipe the exterior of the primary bag with a methanol-dampened wipe to remove static-clung particles. Place the wipe inside the bag.
-
Secondary Containment: Seal the primary bag and place it into a Rigid High-Density Polyethylene (HDPE) Container labeled "Pharmaceutical Waste - Incinerate Only."
-
Labeling: Affix a label with the following text:
Contains: 3-Hydroxypravastatin Hazard: Reproductive Toxin Date Sealed: [YYYY-MM-DD]
Protocol B: Liquid Waste (HPLC Effluent & Mother Liquor)
Applicability: Analytical samples, dissolved stock solutions.
-
Segregation: Never pour down the sink. This violates the EPA "Sewer Ban" (40 CFR Part 266 Subpart P).
-
Solvent Compatibility:
-
Organic Mix: If dissolved in Methanol/Acetonitrile, collect in the standard "Halogenated" or "Non-Halogenated" solvent carboy. The high caloric value of the solvent aids the incineration process.
-
Aqueous Mix: If the solution is >90% water (e.g., cell culture media), do not mix with high-BTU organic waste (it raises disposal costs). Collect in a separate blue poly-drum labeled "Aqueous Pharmaceutical Waste."
-
-
Venting: Ensure the waste container uses a charcoal-filtered cap to prevent volatile solvent release, though the metabolite itself is non-volatile.
Protocol C: Emergency Spill Response
Scenario: 50mg vial dropped on the floor.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (powder inhalation is the primary risk).
-
Containment: Cover the powder gently with paper towels dampened with Methanol or Ethanol .
-
Why: Dampening prevents dust aerosolization. Water may cause the powder to smear; alcohol solubilizes it for easier uptake.
-
-
Cleanup: Wipe up the material from the outside in.
-
Disposal: Treat all cleanup materials as Solid Waste (Protocol A) .
-
Verification: Wipe the surface a second time with fresh solvent and dispose.
Regulatory Compliance & Classification
-
United States (EPA/RCRA):
-
Status: Not listed on P or U lists.
-
Classification: "Non-Hazardous Waste Pharmaceutical" (unless mixed with characteristic solvents like Acetonitrile - Ignitable D001).
-
Mandate: Under 40 CFR § 266.505 , healthcare and research facilities are prohibited from sewering hazardous waste pharmaceuticals.
-
-
European Union (EWC):
-
Code 18 01 08:* Cytotoxic and cytostatic medicines (Recommended due to reproductive toxicity).
-
Disposal Method: Specialized incineration.
-
References
-
United States Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). [Link]
-
Paut Kusturica, M., et al. (2022).[5] Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention.[5] Frontiers in Environmental Science.[5] [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Hydroxypravastatin, (S)-
[1]
Executive Safety Summary
Senior Scientist Note: Do not treat this metabolite as "inert."
As a primary bioactive metabolite of Pravastatin, 3-Hydroxypravastatin retains significant HMG-CoA reductase inhibitory activity.[1] In the absence of compound-specific occupational exposure limits (OELs), you must apply the Precautionary Principle . We treat this substance effectively as an Occupational Exposure Band (OEB) 4 compound (
This guide prioritizes Containment at Source over PPE. PPE is your redundancy, not your primary barrier.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Why." The physiological mechanism of statins dictates the safety protocol.
| Hazard Category | Critical Effect | Implications for PPE |
| Reproductive Toxicity | Inhibition of cholesterol synthesis essential for fetal development.[1] | Zero Tolerance for inhalation or dermal contact for pregnant/nursing personnel. |
| Target Organ Toxicity | Skeletal muscle (Rhabdomyolysis risk).[2] | Systemic absorption must be prevented via double-gloving and respiratory protection.[1] |
| Physical State | Fine crystalline powder (high dust potential).[1] | Inhalation is the primary route of exposure. HEPA filtration is mandatory. |
PPE Specifications Matrix
The following PPE is required for all manipulations of solid/powder 3-Hydroxypravastatin.
A. Respiratory Protection (The Critical Barrier)
-
Standard: NIOSH P100 or EN 143 P3.
-
Requirement: A standard N95 face mask is insufficient for potent pharmaceutical powders due to face-seal leakage and lower filtration efficiency (95% vs 99.97%).[1]
-
Recommendation:
B. Dermal Protection (The Permeation Barrier)
-
Glove Material: Nitrile Rubber (Accelerator-free preferred to reduce dermatitis risk).[1]
-
Configuration: Double-gloving is mandatory.[1]
-
Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.
-
Outer Glove: Standard laboratory nitrile (min. 0.11 mm thickness). Extended cuff to overlap gown sleeves.
-
-
Gown: Disposable, lint-free, polyethylene-coated polypropylene (e.g., Tyvek® or chemically resistant equivalent).[1] Must have elastic cuffs. Open-back lab coats are prohibited for powder handling.[1]
C. Ocular Protection[1][3]
-
Standard: ANSI Z87.1 / EN 166.
-
Requirement: Chemical splash goggles. Safety glasses with side shields are acceptable only if working strictly behind a sash in a Biosafety Cabinet (BSC).
Engineering Controls & Containment Logic
PPE is the last line of defense. Your primary safety relies on the hierarchy of controls.
Visualization: Handling Decision Logic
The following diagram illustrates the decision workflow for selecting the correct containment level based on the physical state of the metabolite.
Figure 1: Decision logic for engineering controls and PPE selection based on operational risk.
Operational Protocol: Step-by-Step
Phase 1: Preparation (Donning)[1]
-
Inspection: Verify the Biosafety Cabinet (BSC) or Balance Enclosure has a valid certification sticker (within 12 months) and the magnehelic gauge reads within operational parameters (usually 0.3–0.5 inches WG).
-
Gowning Up:
-
Don shoe covers.
-
Don inner pair of gloves.
-
Don Tyvek gown (ensure back is closed).
-
Don P100 respirator (perform positive/negative pressure seal check).
-
Don outer pair of gloves (pull cuff over the gown sleeve).
-
Phase 2: Handling (The "Static" Risk)
-
Static Warning: 3-Hydroxypravastatin powder can be electrostatically charged.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "fly-away."
-
Weighing: Never weigh directly onto the balance pan. Use a disposable antistatic weighing boat.
-
Solubilization: Add solvent to the solid inside the enclosure. Once dissolved, the risk drops significantly (OEB 4
OEB 2).
Phase 3: Decontamination & Doffing
-
Wipe Down: While still in the hood, wipe the exterior of the vial/container with a solvent-dampened wipe (methanol/water) to remove invisible dust residues.
-
Waste: Dispose of weighing boats and wipes into a dedicated "Cytotoxic/Potent Compound" solid waste bin inside the hood.
-
Doffing Sequence (Critical to prevent secondary exposure):
-
Remove outer gloves (turn inside out)
Dispose. -
Remove gown (roll from inside out, avoiding contact with outer surface)
Dispose.[3] -
Remove respirator
Clean or Dispose. -
Remove inner gloves
Dispose. -
Wash hands immediately with soap and cool water. (Warm water opens pores, increasing absorption risk).
-
Disposal & Emergency Response
Disposal Strategy
Do not dispose of 3-Hydroxypravastatin down the drain. As a bioactive pharmaceutical metabolite, it poses environmental risks.
-
Solid Waste: Collect in "High Potency/Cytotoxic" yellow bags for High-Temperature Incineration .
-
Liquid Waste: Collect in dedicated carboys labeled "Statin/Pharmaceutical Waste."
Accidental Exposure Response
-
Inhalation: Move to fresh air immediately. Alert Health & Safety (EHS). Medical surveillance should focus on liver function tests (transaminases) and muscle symptoms (CK levels).[1][4]
-
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not scrub harshly (abrading skin increases absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
References
-
National Center for Biotechnology Information (PubChem). Pravastatin Sodium (Compound Summary). Accessed Oct 2023. Link[1]
-
Cayman Chemical. Pravastatin (sodium salt) Safety Data Sheet.[5] (Provides baseline toxicity data for the parent compound). Link
-
European Chemicals Agency (ECHA). Pravastatin Sodium - Registration Dossier (Reproductive Toxicity).[1]Link[1]
-
SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds. (Industry standard for OEB classification). Link
-
US Food and Drug Administration (FDA). Pravachol (Pravastatin Sodium) Prescribing Information.[6] (Source for Contraindications/Mechanism). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
